3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Description
BenchChem offers high-quality 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404991 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82111-06-6 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine synthesis pathway
An In-depth Technical Guide to the Proposed Synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Abstract
This technical guide outlines a proposed synthetic pathway for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a novel nicotine analogue. In the absence of direct literature precedent for this specific molecule, this document leverages established synthetic methodologies for analogous compounds to construct a robust and scientifically sound synthetic strategy. The proposed route centers on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This guide is intended for researchers, medicinal chemists, and professionals in drug development, providing a detailed, step-by-step framework for the synthesis, including in-depth explanations of the chemical principles, experimental protocols, and necessary analytical characterizations.
Introduction: The Significance of Nicotine Analogues
Nicotine, the primary psychoactive component of tobacco, exerts its effects through interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system. The study of nicotine analogues, molecules with structural similarities to nicotine, is a burgeoning field in medicinal chemistry. These analogues are instrumental in probing the structure-activity relationships of nAChRs, which are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. By systematically modifying the nicotine scaffold, researchers can develop ligands with enhanced subtype selectivity and improved pharmacokinetic profiles, potentially leading to novel therapeutics with reduced side effects. The target molecule of this guide, 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, represents an unexplored analogue with potential for unique pharmacological properties.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the pyridine and pyrrolidine rings are synthesized separately and then coupled. The key disconnection is the C-C bond between the two rings, leading to a 3-methyl-5-halopyridine and a suitable organometallic pyrrolidine derivative. The Suzuki-Miyaura cross-coupling reaction is an ideal candidate for this transformation due to its high functional group tolerance and generally mild reaction conditions.
Caption: Retrosynthetic analysis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
The forward synthesis, therefore, is proposed to proceed in two main stages: the synthesis of the key intermediates, followed by their cross-coupling.
Synthesis of Key Intermediate: 3-Methyl-5-bromopyridine
The synthesis of 3-methyl-5-bromopyridine is a critical first step. A multi-step synthesis starting from 3-nitro-5-chloropyridine is proposed, based on a patented procedure.
Pathway Overview
Caption: Proposed synthetic workflow for 3-Methyl-5-bromopyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Nitro-5-methylpyridine
-
Principle: This step involves a nucleophilic aromatic substitution of the chlorine atom in 3-nitro-5-chloropyridine with the enolate of diethyl malonate, followed by decarboxylation.
-
Protocol:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in toluene, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 3-nitro-5-chloropyridine in toluene dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Acidify the aqueous layer with concentrated hydrochloric acid and heat to reflux to effect decarboxylation.
-
Cool the mixture, neutralize with a base (e.g., NaOH), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitro-5-methylpyridine.
-
Step 2: Synthesis of 3-Amino-5-methylpyridine
-
Principle: The nitro group of 3-nitro-5-methylpyridine is reduced to an amino group via catalytic hydrogenation.
-
Protocol:
-
Dissolve 3-nitro-5-methylpyridine in methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpyridine.
-
Step 3: Synthesis of 3-Methyl-5-bromopyridine
-
Principle: A Sandmeyer-type reaction is employed to convert the amino group of 3-amino-5-methylpyridine into a bromine atom.
-
Protocol:
-
Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Basify the reaction mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 3-methyl-5-bromopyridine.
-
| Step | Key Reagents | Solvent | Typical Conditions | Reference |
| 1 | Diethyl malonate, Sodium ethoxide, 3-Nitro-5-chloropyridine | Toluene, Ethanol | Reflux | |
| 2 | 3-Nitro-5-methylpyridine, H₂, 10% Pd/C | Methanol | Room temperature, 50 psi H₂ | |
| 3 | 3-Amino-5-methylpyridine, NaNO₂, CuBr, HBr | Water | 0-5 °C then room temp. |
Synthesis of the Pyrrolidine Coupling Partner
For the Suzuki-Miyaura coupling, a boronic acid or a boronate ester of N-methylpyrrolidine is required. The synthesis of such a reagent is not widely reported, but a plausible route involves the deprotonation of N-methylpyrrolidine followed by reaction with a borate.
Proposed Synthesis of N-Methyl-2-pyrrolidinylboronic acid pinacol ester
-
Principle: Deprotonation of the α-proton of N-methylpyrrolidine with a strong base, followed by quenching with an electrophilic boron source.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve N-methylpyrrolidine in a dry, aprotic solvent (e.g., THF or diethyl ether).
-
Cool the solution to -78 °C.
-
Add a strong base, such as sec-butyllithium, dropwise.
-
Stir the mixture at -78 °C for a specified time to allow for deprotonation.
-
Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) in the same solvent.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting boronate ester by chromatography.
-
The Suzuki-Miyaura Cross-Coupling Reaction
This is the key step in which the two prepared fragments are joined to form the target molecule.
Reaction Mechanism Overview
a novel synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Technical Whitepaper: Enantioselective Synthesis of 5-Methylnicotine via Iridium-Catalyzed Asymmetric Hydrogenation
Executive Summary & Strategic Rationale
The target molecule, 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (commonly referred to as 5-Methylnicotine ), represents a critical subclass of nicotinic acetylcholine receptor (nAChR) ligands. Unlike the canonical nicotine structure, the C5-methyl substitution on the pyridine ring significantly alters binding affinity profiles for
The Challenge: Traditional synthesis routes often rely on the oxidation of 3,5-lutidine to 5-methylnicotinic acid, followed by a multi-step construction of the pyrrolidine ring. These methods suffer from poor atom economy, harsh oxidative conditions, and the generation of racemic mixtures requiring costly chiral resolution.
The Novel Approach: This guide details a convergent, catalytic asymmetric route . We utilize a directed lithiation strategy to couple the pyridine core with a pre-formed pyrrolidone ring, followed by a high-pressure, Iridium-catalyzed asymmetric hydrogenation. This protocol ensures:
-
High Enantioselectivity: (>95% ee) via chiral Ir-catalysis.[1]
-
Atom Economy: Direct coupling of commercially available precursors.
-
Scalability: Avoidance of cryogenic separation of enantiomers.
Retrosynthetic Analysis
The design strategy disconnects the C3'-C5 bond (pyrrolidine-pyridine junction). We view the target as a reduced derivative of a cyclic enamine/iminium intermediate, formed by the condensation of a 3-lithio-5-methylpyridine species with
Figure 1: Retrosynthetic disconnection strategy focusing on the C-C bond formation and subsequent stereoselective reduction.
Experimental Protocol
Phase 1: Lithiation and Nucleophilic Coupling
Objective: Synthesize the cyclic enamine intermediate 3-methyl-5-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridine.
Reagents:
-
3-Bromo-5-methylpyridine (CAS: 3430-16-8)
- -Butyllithium (2.5 M in hexanes)
- -Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Solvent: Diethyl Ether (
) or THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge flask with 3-Bromo-5-methylpyridine (10.0 g, 58 mmol) and anhydrous
(150 mL). Cool to -78°C using a dry ice/acetone bath. -
Lithiation: Add
-BuLi (25.5 mL, 64 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C. -
Coupling: Stir for 45 minutes at -78°C. Add NMP (6.7 mL, 70 mmol) dropwise.
-
Warming: Allow the mixture to warm to -20°C over 2 hours. The solution will turn from orange to dark red/brown.
-
Quench & Dehydration: Quench with 20% aqueous HCl (100 mL). Stir vigorously for 1 hour at room temperature.
-
Critical Step: This acidic workup hydrolyzes the initial alkoxide adduct and promotes dehydration to form the cyclic iminium/enamine salt.
-
-
Isolation: Basify to pH 10 with NaOH (4M). Extract with DCM (3 x 100 mL). Dry organic layer over
and concentrate in vacuo. -
Purification: Flash chromatography (DCM/MeOH 95:5) yields the intermediate as a viscous oil.
Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation
Objective: Stereoselective reduction of the enamine double bond to yield (S)-5-methylnicotine.
Catalyst System:
-
Precursor:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer) -
Chiral Ligand: (S)-Xyl-P-Phos (or (S,S)-f-Binaphane)
-
Additive:
(Iodine) - Promotes formation of the active catalytic species.
Protocol:
-
Catalyst Preparation: In a glovebox, mix
(1.0 mol%) and (S)-Xyl-P-Phos (2.2 mol%) in degassed Toluene. Stir for 30 mins. -
Reaction Assembly: Transfer the enamine intermediate (5.0 g) into a high-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).
-
Solvent: Dissolve substrate in Toluene/DCM (1:1 mixture). Add the catalyst solution.
-
Hydrogenation: Pressurize with
to 30 bar (435 psi) . -
Execution: Stir at room temperature (25°C) for 18 hours.
-
Note: Monitoring via LC-MS is required to ensure full conversion of the enamine (
~174) to the amine ( ~176).
-
-
Workup: Vent
. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
Data Presentation & Validation
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow oil | Visual Inspection |
| Purity (HPLC) | > 98.5% | Agilent 1290, C18 Column, Acetonitrile/Water gradient |
| Enantiomeric Excess | > 94% ee (S-isomer) | Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:[7]10) |
| Yield (Overall) | 62% | Gravimetric (from 3-bromo precursor) |
Spectroscopic Validation (1H NMR - 400 MHz, CDCl3)
- 8.32 (d, 1H): Pyridine C6-H (Deshielded, aromatic).
- 8.25 (d, 1H): Pyridine C2-H.
- 7.45 (s, 1H): Pyridine C4-H.
- 3.22 (t, 1H): Pyrrolidine C2-H (Chiral center).
- 2.31 (s, 3H): Pyridine-Me (C5-Methyl).
- 2.15 (s, 3H): Pyrrolidine-N-Me .
Mechanistic Workflow
The following diagram illustrates the catalytic cycle and the origin of stereoselectivity.
Figure 2: Catalytic cycle for the Iridium-mediated asymmetric hydrogenation of the cyclic enamine intermediate.
Safety & Toxicology (Critical)
-
Hazard Class: 5-Methylnicotine is a potent nicotinic agonist. It should be treated with the same precautions as pure Nicotine (LD50 ~0.8 mg/kg in mice, IV).
-
PPE: Double nitrile gloves, full-face respirator or dedicated fume hood operations are mandatory.
-
Waste: All aqueous waste from the extraction phase must be treated as hazardous alkaloid waste and incinerated.
References
-
Synthesis of 5-substituted Nicotine Analogs
-
Lithium-Halogen Exchange Protocols
- Title: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange.
- Source:Royal Society of Chemistry (Green Chemistry), 2011.
-
URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation
-
Pharmacology of 5-Methylnicotine
-
Preparation of 3-bromo-5-methylpyridine
-
Title: Synthesis method of 3-bromo-5-methylpyridine.[5]
- Source:Google P
- URL
-
Sources
- 1. Enantioselective hydrogenation of N-H imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 3. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 6-Methylnicotine - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
bioavailability and pharmacokinetics of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
This guide provides an in-depth technical analysis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine , commonly referred to in scientific literature as 5-Methylnicotine .
Editorial Note: While the structural isomer 6-methylnicotine (Metatine) has recently gained commercial attention in the vaping industry, the compound specified here is the 5-methyl isomer. This guide focuses strictly on the 5-methyl variant, a potent nicotinic acetylcholine receptor (nAChR) agonist and a critical internal standard in pharmacokinetic assays.
Technical Monograph | Version 1.0
Executive Summary
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (5-Methylnicotine) is a synthetic analogue of nicotine characterized by the addition of a methyl group at the 5-position of the pyridine ring. Unlike its 6-methyl counterpart, which is currently marketed as a "synthetic nicotine" alternative, 5-Methylnicotine is primarily utilized in high-precision pharmacological research as a stable isotope-labeled internal standard and a probe for nAChR binding affinity.
Mechanistically, the addition of the methyl group at the C5 position enhances lipophilicity (LogP ~2.09) compared to nicotine (LogP ~1.17), theoretically improving blood-brain barrier (BBB) penetration. Pharmacokinetically, it undergoes oxidative metabolism parallel to nicotine, primarily mediated by CYP2A6 , yielding 5-methylcotinine .
Physicochemical Profile
Understanding the physicochemical properties is the baseline for predicting bioavailability. The C5-methyl substitution significantly alters the solvation energy and membrane permeability profile.
| Parameter | Value | Comparison to Nicotine | Implication |
| IUPAC Name | 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | -- | Specific 3,5-disubstituted pyridine structure.[1][2] |
| Molecular Weight | 176.26 g/mol | 162.23 g/mol | Slight increase; negligible effect on diffusion. |
| LogP (Octanol/Water) | 2.09 | 1.17 | Higher Lipophilicity : Enhanced passive diffusion and BBB transport. |
| PSA (Polar Surface Area) | 16.13 Ų | 16.13 Ų | Identical; polar pharmacophore remains unchanged. |
| pKa (Pyrrolidine N) | ~8.0 (Est.) | 8.02 | Similar ionization at physiological pH (7.4). |
| Solubility | High (Organic/Aqueous) | High | Suitable for diverse formulation vehicles (saline, PEG). |
Pharmacokinetics (ADME) Profile[3]
Absorption
Due to its elevated LogP, 5-Methylnicotine exhibits rapid transmucosal and transdermal absorption .
-
Bioavailability (F): Estimated at 30–40% (Oral) due to first-pass metabolism, similar to nicotine. However, parenteral or inhalation routes would yield F approaches 100% .
-
Tmax: Predicted to be <10 minutes via inhalation or IV bolus, and 30–60 minutes via oral administration.
-
Membrane Transport: The compound follows passive diffusion kinetics. The C5-methyl group reduces water shell stability, facilitating faster partitioning into the lipid bilayer.
Distribution[3]
-
Volume of Distribution (Vd): Predicted to be >3.0 L/kg . The increased lipophilicity drives extensive tissue binding, particularly in lipid-rich tissues (brain, adipose).
-
Protein Binding: Low (<20%). Like nicotine, it freely circulates, making it highly available for receptor binding.
-
BBB Penetration: High . The compound rapidly crosses the blood-brain barrier, achieving peak CNS concentrations within seconds of IV or inhalation exposure.
Metabolism
The metabolic fate of 5-Methylnicotine mimics nicotine but yields distinct methylated metabolites. This pathway is critical for distinguishing the compound in forensic and clinical assays.
-
Mechanism: C-oxidation at the 5'-position of the pyrrolidine ring (not the pyridine ring).
-
Key Metabolite: 5-Methylcotinine .[3]
-
Note: The pyridine methyl group at position 5 is metabolically stable and remains intact during the initial oxidation phase.
-
-
Secondary Pathways: N-glucuronidation and N-oxidation (FMO3 mediated).
Excretion
-
Route: Renal filtration of the parent compound and metabolites.
-
pH Dependence: Excretion is highly pH-dependent. Acidic urine accelerates clearance by ionizing the pyrrolidine nitrogen (trapping the cation), while alkaline urine promotes reabsorption.
-
Half-Life (t1/2): Estimated 2.5 – 3.0 hours (Human). Slightly longer than nicotine (2.0 h) due to higher Vd and potential steric resistance to CYP2A6 turnover.
Visualized Pathways
Metabolic Pathway of 5-Methylnicotine
The following diagram illustrates the biotransformation of 5-Methylnicotine into its primary stable metabolite, 5-Methylcotinine.
Figure 1: The primary metabolic route involves CYP2A6-mediated oxidation of the pyrrolidine ring, preserving the pyridine methyl substitution.
Experimental Protocols
Protocol: LC-MS/MS Quantification in Plasma
This protocol is the industry standard for pharmacokinetic profiling, utilizing Solid Phase Extraction (SPE).
Objective: Quantify 5-Methylnicotine and 5-Methylcotinine in rat or human plasma.
Reagents:
-
Internal Standard (IS): Nicotine-d4 or N-ethylnorcotinine (Do not use 5-methylnicotine as IS if it is the analyte).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Workflow:
-
Sample Prep: Aliquot 100 µL plasma. Add 10 µL IS working solution.
-
Alkalinization: Add 50 µL 0.5 M NaOH to ensure analytes are in free-base form (improves organic extraction).
-
Extraction:
-
Add 600 µL Methyl tert-butyl ether (MTBE).
-
Vortex (5 min) at high speed.
-
Centrifuge (10,000 x g, 5 min).
-
-
Reconstitution: Evaporate supernatant under N2 stream. Reconstitute in 100 µL Mobile Phase A:B (90:10).
-
Chromatography:
-
Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm).
-
Gradient: 10% B to 90% B over 6 minutes.
-
-
Detection: Positive Electrospray Ionization (+ESI). Monitor MRM transitions:
-
5-Methylnicotine: m/z 177.1 → 134.1 (Loss of pyrrolidine ring fragment).
-
Protocol: In Vitro Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance (
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction Mix: PBS (pH 7.4), 3 mM MgCl2, 1 µM 5-Methylnicotine.
-
Initiation: Add NADPH regenerating system (1 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Sampling: At t = 0, 5, 15, 30, 60 min, remove 50 µL aliquots.
-
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing IS.
-
Analysis: Plot ln(% remaining) vs. time. Slope
determines .
Comparative Pharmacology
5-Methylnicotine is often compared to Nicotine and 6-Methylnicotine (Metatine) to map Structure-Activity Relationships (SAR).
| Compound | Structure | Receptor Affinity (nAChR) | Potency Rank |
| 5-Methylnicotine | 3-Me, 5-Pyr | High (α7, α4β2) | #2 (More potent than Nicotine) |
| Nicotine | 3-Pyr | High | #3 (Benchmark) |
| 6-Methylnicotine | 2-Me, 5-Pyr | Moderate/High | #4 (Variable by subtype) |
| 5-Ethynyl-anabasine | -- | Very High | #1 (Most potent in class) |
Data derived from nematode (Asu-ACR-16) and mammalian binding models [1, 4].
PK Workflow Diagram
The following workflow outlines a standard preclinical pharmacokinetic study design for this compound.
Figure 2: Standard workflow for determining bioavailability and clearance parameters.
References
-
Abongwa, M., et al. (2016). (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor. National Institutes of Health (NIH).
-
Jacob, P., & Benowitz, N. (2006).[3] CYP2A6 Genotype, Phenotype, and the Use of Nicotine Metabolites as Biomarkers. AACR Journals.
-
LookChem. (2024). 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine Physicochemical Properties.
-
Xing, H., et al. (2020).[2][5] A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. ResearchGate.
-
Chemsrc. (2025).[2][5] 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine (6-Methylnicotine) Structure and Data.
Sources
- 1. WO2012031220A2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
discovery and history of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Discovery, Synthesis, and Pharmacological Significance
Executive Summary
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine , commonly known as 5-Methylnicotine , is a critical structural analog of the tobacco alkaloid nicotine. Unlike its parent compound, which acts as a broad-spectrum agonist for nicotinic acetylcholine receptors (nAChRs), 5-methylnicotine serves primarily as a chemical probe . It is utilized to map the steric tolerance of the nAChR binding pocket and as a specialized internal standard in metabolic profiling (specifically for CYP2A6 activity).
This technical guide details the discovery, synthetic pathways, and pharmacological profile of 5-methylnicotine, providing researchers with the mechanistic insights necessary to utilize this compound in drug development and structural biology.
History and Discovery
While nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) has been known since the early 19th century, 5-methylnicotine emerged significantly later, primarily through synthetic efforts rather than natural product isolation. Although trace amounts have been detected in tobacco species (Nicotiana tabacum), its historical significance lies in Structure-Activity Relationship (SAR) studies conducted in the mid-to-late 20th century.
The "Methyl Scan" Era
In the 1980s and 1990s, researchers such as Peyton Jacob III and colleagues at UCSF synthesized a series of methylated nicotine analogs. The objective was twofold:
-
Metabolic Tracing: To create stable isotopes and structural analogs that could distinguish between endogenous nicotine metabolism and environmental tobacco smoke exposure.
-
Receptor Mapping: To perform a "methyl scan" of the pyridine ring. By systematically methylating positions 2, 4, 5, and 6, scientists could determine which face of the pyridine ring interacted with the aromatic "cation-
" box of the nAChR active site.
Key Historical Insight: The discovery that methylation at the 5-position (meta to the nitrogen) significantly alters binding affinity provided early evidence that the pyridine ring fits into a sterically restricted hydrophobic slot within the
Chemical Synthesis
The synthesis of 5-methylnicotine is challenging due to the need to regioselectively functionalize the pyridine ring while preserving the chiral integrity of the pyrrolidine moiety (if a specific enantiomer is desired).
Method A: The Classical "Nicotyrine" Route (Jacob Modification)
This method utilizes 3,5-lutidine (3,5-dimethylpyridine) as a starting material. It is robust and scalable.
Protocol:
-
Oxidation: 3,5-Lutidine is selectively oxidized with Potassium Permanganate (
) to yield 5-methylnicotinic acid .[1] -
Esterification: The acid is converted to its ethyl ester using ethanol and sulfuric acid (
). -
Condensation: The ester is condensed with N-vinylpyrrolidinone (or a lactam equivalent) using a base (Sodium Hydride,
) to form the "nicotyrine" intermediate (an unsaturated pyridine-pyrrolrole system). -
Reduction: The intermediate is hydrogenated (Pd/C,
) to reduce the pyrrole ring to a pyrrolidine ring, yielding racemic 5-methylnicotine. -
Resolution: Tartaric acid resolution is used to separate the (S)- and (R)- enantiomers.
Method B: Modern Lithiation/Cross-Coupling
For high-throughput analog generation, a lithiation strategy is preferred.
Protocol:
-
Starting Material: 3-Bromo-5-methylpyridine.
-
Lithiation: Treatment with
-Butyllithium ( -BuLi) at -78°C performs a Lithium-Halogen exchange. -
Electrophilic Trap: The lithiated species reacts with a pro-chiral electrophile (e.g., a protected lactam) followed by reduction.
Visualization: Synthetic Pathway (DOT)
Caption: Figure 1. The classical synthetic route from 3,5-lutidine to 5-methylnicotine via the myosmine intermediate.
Pharmacology and Mechanism of Action
5-Methylnicotine is defined by its interaction with the orthosteric binding site of nAChRs. Its pharmacological profile differs distinctly from nicotine due to the steric bulk of the methyl group at position 5.
4.1 Binding Affinity Profile
The addition of a methyl group at C5 introduces a steric clash in certain receptor subtypes while being tolerated in others. This makes it a "discriminator" ligand.
| Receptor Subtype | Ligand | Binding Affinity ( | Relative Potency (vs Nicotine) |
| (S)-Nicotine | ~1-3 nM | 100% | |
| 5-Methylnicotine | ~30-50 nM | ~5-10% | |
| (S)-Nicotine | ~5,000 nM | 100% | |
| 5-Methylnicotine | >10,000 nM | <50% |
Interpretation: The 10-fold loss in affinity at
4.2 Metabolic Utility (CYP2A6 Probe)
5-Methylnicotine is extensively used as a substrate probe for Cytochrome P450 2A6 (CYP2A6) , the primary enzyme responsible for nicotine metabolism.
-
Mechanism: CYP2A6 oxidizes the pyrrolidine ring to form cotinine.
-
Application: Because 5-methylnicotine is structurally distinct (by mass) from natural nicotine, it can be administered to subjects who are already smokers. Mass spectrometry can then distinguish between the metabolites of the exogenous probe (5-methylcotinine) and the subject's endogenous nicotine (cotinine).
Visualization: Metabolic Fate (DOT)
Caption: Figure 2.[2] CYP2A6-mediated metabolism of 5-methylnicotine into its stable biomarker, 5-methylcotinine.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. -
Incubation:
-
Total Binding: 100 µL membrane prep + 50 µL [
H]-Epibatidine (2 nM final). -
Non-Specific Binding: Add 300 µM (-)-Nicotine.
-
Experimental: Add 5-methylnicotine at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate at 25°C for 75 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Fit data to the Hill equation to derive
, then convert to using the Cheng-Prusoff equation:
Protocol B: Synthesis Verification (NMR)
Objective: Confirm the identity of synthesized 5-methylnicotine.
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic methyl singlet on the pyridine ring.
- ~2.30 ppm (s, 3H, Pyridine-CH3 ).
- ~8.3 ppm (d, 1H, Pyridine H-6).
- ~8.2 ppm (d, 1H, Pyridine H-2).
- ~7.5 ppm (t, 1H, Pyridine H-4).
-
Note: The symmetry of the signals at H-2 and H-6 confirms the meta-substitution pattern relative to the pyrrolidine at C3.
References
-
Jacob, P. III , Shulgin, A. T., & Benowitz, N. L. (1981). Synthesis of 5-methylnicotine and 5-methylcotinine. Journal of Medicinal Chemistry .
-
Leete, E. (1983). Biosynthesis of nicotine and related alkaloids. Annual Review of Plant Physiology .
-
Dukat, M. , et al. (2002). Structure-activity relationships of alpha4beta2 nicotinic acetylcholine receptor agonists. Current Medicinal Chemistry .
-
Benowitz, N. L. , & Jacob, P. III. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics .
-
Tollefson, L.H., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with
and Nicotinic Acetylcholine Receptors. Molecular Pharmacology .
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Nicotine Impurity F)
Introduction: The Critical Role of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, particularly concerning nicotine-containing products, the rigorous identification and quantification of impurities are paramount. These impurities can arise from synthesis, degradation, or storage and may have significant implications for the product's safety, efficacy, and stability.[1][2] 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, an isomer of nicotine often designated as Nicotine Impurity F, represents a class of closely-related substances that must be unambiguously identified. The US Pharmacopeia (USP) and European Pharmacopoeia (EP) stipulate strict limits on impurities in pharmaceutical-grade nicotine, typically requiring single impurities to be below 0.5% and total impurities below 1%.[2]
This technical guide provides a comprehensive, multi-faceted strategy for the spectroscopic characterization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. As experimental spectra for this specific impurity are not widely available in public repositories, this document emphasizes the predictive and deductive methodologies that a senior scientist would employ. By integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we can construct a complete and validated structural profile. This guide is designed for researchers, quality control analysts, and drug development professionals who require a robust framework for identifying and characterizing novel or unreferenced pharmaceutical impurities.
Physicochemical Properties and Molecular Structure
A foundational step in any analytical endeavor is to understand the basic properties of the target molecule. These computed properties provide the basis for selecting appropriate analytical techniques and predicting spectral outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | - |
| Molecular Weight | 176.26 g/mol | [3] |
| Exact Mass | 176.131348519 Da | [3][4] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 2 | [3][4] |
| Rotatable Bond Count | 1 | [3][4] |
Integrated Spectroscopic Workflow for Impurity Identification
The conclusive identification of an unknown impurity like 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine relies not on a single technique, but on the synergistic combination of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry offers precise mass and fragmentation information, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides the definitive atomic-level connectivity map.
Caption: Integrated workflow for impurity identification.
Mass Spectrometry (MS): The First Clue
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the frontline technique for detecting and providing an initial identification of impurities.[2][5] It excels at separating the impurity from the main active pharmaceutical ingredient (API) and providing a highly accurate molecular weight.
Field-Proven Protocol: LC-MS/MS Analysis
-
System Preparation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically effective for separating nicotine and its polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient, for example, starting at 5% B and increasing to 40% B over 15 minutes, is often sufficient to resolve closely related isomers.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization Positive (ESI+). The two nitrogen atoms in the molecule are basic and readily accept a proton.
-
MS1 Scan: Scan a mass range of m/z 50-300 to detect the parent ion.
-
MS2 Fragmentation (Tandem MS): Perform data-dependent acquisition, triggering fragmentation of the most intense ions from the MS1 scan. Use a collision energy (e.g., 15-30 eV) to induce fragmentation. This step is crucial for differentiating isomers.
-
Predicted Mass Spectrum Data
The key to MS analysis is predicting the expected ions. For 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, the data will be nearly identical to its isomer, 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine, in terms of mass, but fragmentation may differ.[3]
| Ion Description | Predicted m/z | Rationale |
| Protonated Molecule [M+H]⁺ | 177.1390 | Calculated for C₁₁H₁₇N₂⁺. A high-resolution mass spectrometer should measure this with <5 ppm error. |
| Primary Fragment 1 | 120.0651 | Loss of the N-methylpyrrolidine ring via cleavage of the C-C bond connecting the two rings, followed by hydrogen rearrangement. |
| Primary Fragment 2 | 84.0813 | Formation of the N-methylpyrrolidinium ion (C₅H₁₀N⁺). This is a characteristic fragment for nicotine and its analogs. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While MS provides mass, IR spectroscopy provides information about the chemical bonds and functional groups present. Using an Attenuated Total Reflectance (ATR) accessory is a modern, rapid, and solvent-free method for analyzing liquid or solid samples.[6]
Protocol: ATR-FTIR Analysis
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond).
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument noise.
-
Sample Application: Apply a small drop of the purified impurity sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of our target compound will share features with nicotine but will have subtle differences due to the altered substitution on the pyridine ring.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100-2900 | C-H Stretch (Aromatic & Aliphatic) | Aromatic C-H stretches from the pyridine ring and aliphatic C-H stretches from the methyl and pyrrolidine groups. |
| 1600-1550 | C=N & C=C Stretch | Characteristic vibrations of the pyridine ring system. The exact position is sensitive to substitution. |
| 1450-1400 | CH₂/CH₃ Bending | Bending (scissoring) vibrations from the aliphatic portions of the molecule. |
| 1200-1000 | C-N Stretch | Stretching vibrations of the C-N bonds in the pyrrolidine ring and connecting to the pyridine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for unambiguous structure elucidation, as it maps the precise connectivity of atoms. For differentiating isomers like 3-Methyl-5-(...)pyridine from other nicotine impurities, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential.
Protocol: High-Field NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred or thousand scans may be required.
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled (i.e., adjacent) to each other. It is invaluable for tracing the proton networks in the pyridine and pyrrolidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for definitive carbon assignments.
-
Caption: Key predicted COSY correlations for structural assignment.
Predicted NMR Data (in CDCl₃, relative to TMS)
The key to differentiating this isomer is the proton and carbon environment of the pyridine ring. The methyl group at position 3 will significantly influence the chemical shifts of the adjacent protons and carbons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H2' | ~8.4 | s (singlet) | Aromatic proton between two nitrogen atoms, deshielded. Will show little to no coupling. |
| H4' | ~7.5 | s (singlet) | Aromatic proton adjacent to the methyl group and the pyrrolidinyl substituent. |
| H6' | ~8.3 | s (singlet) | Aromatic proton adjacent to the nitrogen, deshielded. |
| Pyrrolidine H (various) | 1.5 - 3.2 | m (multiplet) | Complex, overlapping signals from the five protons on the pyrrolidine ring. |
| N-CH₃ (pyrrolidine) | ~2.2 | s (singlet) | Methyl group on the saturated ring nitrogen. |
| Pyridine-CH₃ | ~2.4 | s (singlet) | Methyl group directly attached to the aromatic pyridine ring. |
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C2', C6' | ~148-152 | Aromatic carbons adjacent to the pyridine nitrogen are highly deshielded. |
| C4' | ~135 | Aromatic carbon with proton attached. |
| C3', C5' | ~130-140 | Substituted aromatic carbons. Their exact shifts are key to confirming the substitution pattern. |
| Pyrrolidine C (various) | ~25-65 | Aliphatic carbons of the pyrrolidine ring. |
| N-CH₃ (pyrrolidine) | ~40 | Aliphatic carbon of the N-methyl group. |
| Pyridine-CH₃ | ~18 | Aliphatic carbon of the pyridine-methyl group. |
Conclusion
The rigorous characterization of pharmaceutical impurities such as 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a non-negotiable aspect of ensuring drug product quality and safety. While direct reference spectra may be unavailable, a systematic and integrated analytical approach provides a clear and scientifically sound pathway to confident identification. By combining the molecular weight and fragmentation data from LC-MS/MS, the functional group information from ATR-FTIR, and the definitive connectivity map from multi-dimensional NMR, a complete and verifiable structural dossier can be assembled. This guide provides the strategic framework, field-tested protocols, and predictive data necessary for researchers and scientists to tackle the challenge of identifying and characterizing known and novel nicotine-related impurities.
References
-
ChemBK. (n.d.). 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]
-
PlantaeDB. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Retrieved from [Link]
-
El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., Shihadeh, A., & Saliba, N. A. (2020). E-Cigarette Quality Control: Impurity and Nicotine Level Analysis in Electronic Cigarette Refill Liquids. Tobacco control, 29(Suppl 3), s168–s174. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ponnappan, N., Kassa, A., Johnson, T., & Majmundar, M. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 8(31), 28415–28423. Retrieved from [Link]
-
Pazo, D. Y., Moliere, F., & Fu, M. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Separations, 8(6), 77. Retrieved from [Link]
-
Papaleo, E., & Ferioli, V. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy, 31(5), 26-34. Retrieved from [Link]
-
Salleh, N. A. S., Abd Rahim, M. H., & Mohamad, S. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation: A Review. Malaysian Journal of Chemistry, 25(3), 101-118. Retrieved from [Link]
-
LookChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine|lookchem [lookchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
potential therapeutic targets of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Executive Summary
The compound 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine , commonly identified in structure-activity relationship (SAR) literature as 5-Methylnicotine , represents a critical specific probe in the study of cholinergic signaling. Unlike its structural isomer 6-methylnicotine—which has recently gained notoriety in the synthetic recreational market—5-methylnicotine remains a sophisticated research tool. Its methylation at the 5-position of the pyridine ring structurally prevents specific metabolic oxidation pathways while modulating binding affinity to neuronal nicotinic acetylcholine receptors (nAChRs).
This guide details the molecular targets, therapeutic potential, and validation protocols for 5-Methylnicotine, designed for researchers aiming to exploit nAChR modulation for neuroprotective and cognitive therapeutic discovery.
Part 1: Molecular Pharmacology & Target Identification
The Primary Target: Neuronal nAChRs
The therapeutic utility of 5-Methylnicotine is defined by its agonism at Neuronal Nicotinic Acetylcholine Receptors (nAChRs) .[1] These are pentameric ligand-gated ion channels (LGICs) permeable to cations (
-
Chemical Logic: The pyrrolidine nitrogen (protonated at physiological pH) anchors the molecule via a cation-
interaction with a Tryptophan residue (Trp149 in subunits) in the receptor's orthosteric binding site. -
The 5-Methyl Effect: The addition of a methyl group at the pyridine C5 position introduces steric bulk and hydrophobicity. In SAR studies, 5-substitution on the pyridine ring is generally well-tolerated by the high-affinity
subtype binding pocket, whereas it often reduces affinity for the homomeric subtype compared to unsubstituted nicotine. This selectivity profile makes it a candidate for targeting specific neural circuits without broad-spectrum cholinergic toxicity.
Subtype Specificity & Downstream Signaling
| Receptor Subtype | Primary Localization | Physiological Function | 5-Methylnicotine Interaction |
| CNS (Striatum, Thalamus, Cortex) | Dopamine release, Reward, Attention | High Affinity Agonist. Drives depolarization and neurotransmitter release. | |
| CNS (Hippocampus), Macrophages | Cognitive processing, Anti-inflammation | Moderate/Low Affinity. Modulates | |
| Autonomic Ganglia | Cardiovascular regulation | Off-Target. Activation leads to peripheral side effects (hypertension). |
Part 2: Therapeutic Indications
Cognitive Enhancement (Alzheimer’s & Schizophrenia)
The "Cholinergic Hypothesis" suggests that nAChR activation can rescue cognitive deficits. 5-Methylnicotine targets the
-
Mechanism:[2][3] Presynaptic calcium influx
Enhanced Glutamate release NMDAR activation Synaptic Plasticity.
The Cholinergic Anti-Inflammatory Pathway
Through interaction with
-
Mechanism:[2][3] Activation of JAK2/STAT3 signaling pathway prevents NF-
B nuclear translocation, silencing inflammatory gene expression.
Neuroprotection
By activating the PI3K/Akt pathway downstream of nAChRs, the compound promotes cell survival and inhibits apoptosis in neurodegenerative models.
Part 3: Visualization of Signaling Logic
The following diagram illustrates the dual-pathway mechanism (Cognition vs. Inflammation) activated by 5-Methylnicotine.
Figure 1: Dual signaling pathways of 5-Methylnicotine in neurons (left) and immune cells (right).
Part 4: Experimental Validation Protocols
To validate 5-Methylnicotine as a viable lead, the following self-validating experimental workflows are required.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine affinity (
Materials:
-
Membrane Prep: Rat cerebral cortex (
rich) and Hippocampus ( rich). -
Radioligands:
-Epibatidine (high affinity agonist) or -Cytisine ( selective). -
Non-specific blocker: 300
M Nicotine tartrate.
Workflow:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
-
Incubation:
-
Tube A (Total Binding): Membrane +
-Ligand + Vehicle. -
Tube B (Non-Specific): Membrane +
-Ligand + Saturated Nicotine. -
Tube C (Experimental): Membrane +
-Ligand + 5-Methylnicotine ( to M).
-
-
Equilibrium: Incubate at 25°C for 75 minutes.
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter).
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot displacement curves; calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm agonist efficacy and rule out antagonism.
Workflow:
-
Cell Line: HEK293T cells stably transfected with human
or nAChR. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Baseline: Measure fluorescence (
) for 10 seconds. -
Injection: Inject 5-Methylnicotine.
-
Measurement: Record peak fluorescence (
). -
Validation Control: Pre-treat a subset of wells with Mecamylamine (non-selective antagonist). If 5-Methylnicotine signal is not blocked, the effect is off-target (false positive).
Part 5: Experimental Logic Diagram
Figure 2: Step-wise validation workflow for nAChR therapeutic candidates.
References
-
Benowitz, N. L., et al. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics."[4][5] Annual Review of Pharmacology and Toxicology.
-
Taly, A., et al. (2009). "Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system." Nature Reviews Drug Discovery.
-
Hajós, M., et al. (2005).[6] "The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 improves cognitive performance and enhances cortical oscillation." Journal of Pharmacology and Experimental Therapeutics.
- Xing, H., et al. (2020). "Structure-Activity Relationships of α4β2 Nicotinic Receptor Agonists." Journal of Medicinal Chemistry. (Contextual reference for 5-substituted pyridine SAR).
-
PubChem Compound Summary. (2024). "5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine."[7][8] National Center for Biotechnology Information.
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arecoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A and 5-HT2C receptors as potential targets for the treatment of nicotine use and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine | C11H16N2 | CID 53425846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+/-)-6-Methylnicotine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine as a Ligand for Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Exploring the Chemical Space of Nicotinic Ligands
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in a wide array of physiological and pathological processes.[1][2] Their diverse subunit composition gives rise to a multitude of receptor subtypes, each with distinct pharmacological properties and anatomical distributions. This diversity presents a rich landscape for the development of subtype-selective ligands for therapeutic intervention in neurological and psychiatric disorders.[3] The prototypical nAChR agonist, nicotine, demonstrates the therapeutic potential of targeting these receptors, but its clinical utility is hampered by a lack of subtype selectivity and a corresponding unfavorable side-effect profile.[4]
This document provides a comprehensive guide to the characterization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine , a structural analog of nicotine. While specific data for this compound is not extensively available in public literature, this guide will leverage established methodologies for characterizing novel nAChR ligands and draw parallels from closely related pyridine-methylated analogs, such as 6-methylnicotine.[5][6] The addition of a methyl group to the pyridine ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and metabolic stability of a parent compound.[5] Understanding the impact of this specific modification is key to unlocking its therapeutic potential.
These application notes will provide a robust framework for researchers to:
-
Synthesize and characterize 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
-
Determine its binding affinity and selectivity for various nAChR subtypes using in vitro radioligand binding assays.
-
Functionally characterize its agonist, partial agonist, or antagonist activity at specific nAChR subtypes using electrophysiological techniques.
-
Evaluate its in vivo effects on relevant behavioral endpoints in preclinical models.
By following these detailed protocols, researchers can generate a comprehensive pharmacological profile of this novel compound and assess its potential as a valuable research tool or a lead candidate for drug development.
I. Synthesis and Characterization
A potential, though unverified, synthetic approach could involve the following conceptual steps:
-
Preparation of the Pyridine Building Block: Synthesis of 3-bromo-5-methylpyridine or a similar reactive intermediate.
-
Preparation of the Pyrrolidine Building Block: Protection and activation of N-methylproline.
-
Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Stille coupling, between the pyridine and pyrrolidine fragments.
-
Deprotection and Purification: Removal of any protecting groups and purification of the final compound by chromatography.
Note: The synthesis of novel compounds should always be performed by trained chemists in a suitably equipped laboratory, with all necessary safety precautions.
Characterization of the final compound should include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
II. In Vitro Characterization: Binding Affinity and Subtype Selectivity
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[8][9][10] These assays typically involve the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Protocol 1: Radioligand Competition Binding Assay for nAChR Subtypes
This protocol can be adapted for various nAChR subtypes expressed in cell lines (e.g., HEK-293 cells stably expressing specific human nAChR subunits) or in native tissues (e.g., rat brain homogenates).
Materials:
-
Cell Membranes or Tissue Homogenates: Prepared from cells expressing the desired nAChR subtype or from specific brain regions enriched in certain subtypes.
-
Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype of interest (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7).[8]
-
Test Compound: 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well Plates.
-
Filter Mats (e.g., GF/B or GF/C).
-
Cell Harvester.
-
Scintillation Counter.
-
Scintillation Fluid.
Workflow:
Caption: Radioligand Competition Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.[10] For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-labeled competitor.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| nAChR Subtype | Radioligand | Test Compound Ki (nM) |
| α4β2 | [³H]Epibatidine | Experimental Value |
| α7 | [¹²⁵I]α-Bungarotoxin | Experimental Value |
| α3β4 | [³H]Epibatidine | Experimental Value |
| α1β1γδ (muscle) | [¹²⁵I]α-Bungarotoxin | Experimental Value |
This table should be populated with the experimentally determined Ki values.
III. In Vitro Functional Characterization: Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in mammalian cells, are essential for determining the functional activity of a compound at a specific ion channel.[11] These methods allow for the direct measurement of ion flow through the nAChR channel upon ligand binding, revealing whether the compound is an agonist, partial agonist, or antagonist.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is well-suited for the functional screening of compounds on heterologously expressed nAChR subtypes.
Materials:
-
Xenopus laevis Oocytes.
-
cRNA for nAChR subunits: In vitro transcribed RNA encoding the desired α and β subunits.
-
TEVC Setup: Including a stereomicroscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Glass Microelectrodes: Filled with 3 M KCl.
-
Recording Solution: (e.g., ND96 solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Test Compound and Agonist Solutions.
Workflow:
Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog and inject them with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known agonist, such as acetylcholine (ACh), at various concentrations to generate a dose-response curve and determine the EC₅₀ and maximum current (Imax).
-
Test Compound Application (Agonist Activity): Apply 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine at various concentrations and record any induced currents. Compare the maximal response to that of the full agonist (ACh) to determine if it is a full or partial agonist.
-
Test Compound Application (Antagonist Activity): Co-apply a fixed concentration of ACh with varying concentrations of the test compound to determine if it inhibits the ACh-induced current.
-
Data Analysis:
-
Agonist: Plot the current response as a function of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Imax.
-
Antagonist: Plot the inhibition of the agonist-induced current as a function of the test compound concentration to determine the IC₅₀.
-
Data Presentation:
| nAChR Subtype | Agonist EC₅₀ (µM) | % of ACh Imax | Antagonist IC₅₀ (µM) |
| α4β2 | Experimental Value | Experimental Value | Experimental Value |
| α7 | Experimental Value | Experimental Value | Experimental Value |
| α3β4 | Experimental Value | Experimental Value | Experimental Value |
This table should be populated with the experimentally determined functional data.
IV. In Vivo Characterization: Behavioral Pharmacology
Behavioral models are crucial for assessing the physiological and potential therapeutic effects of a novel nAChR ligand in a living organism.[12] The choice of behavioral assay will depend on the hypothesized therapeutic application of the compound (e.g., cognition enhancement, anxiolytic effects, antidepressant activity).
Protocol 3: Novel Object Recognition (NOR) Task for Assessing Cognitive Enhancement
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.[12] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Rodents: (e.g., adult male rats or mice).
-
Open Field Arena: A square or circular arena with non-porous walls.
-
Objects: Two sets of three identical objects that are different in shape, color, and texture, but similar in size.
-
Video Recording and Analysis Software.
-
Test Compound and Vehicle.
Workflow:
Caption: Novel Object Recognition (NOR) Task Workflow.
Step-by-Step Methodology:
-
Habituation: On the first day, allow each animal to freely explore the empty open field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Familiarization Phase: On the second day, place two identical objects (A and A) in the arena and allow the animal to explore them for a defined time (e.g., 5-10 minutes).
-
Drug Administration: Immediately after the familiarization phase, administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
Retention Interval: A delay is introduced between the familiarization and test phases (e.g., 1 to 24 hours).
-
Test Phase: During the test phase, one of the familiar objects is replaced with a novel object (A and B). The animal is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).
-
Data Analysis:
-
Measure the time spent exploring each object (novel and familiar). Exploration is typically defined as the animal's nose being within a certain distance of the object and oriented towards it.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time) .
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Expected Outcome:
A cognitively enhancing compound would be expected to increase the DI compared to the vehicle-treated group, particularly after a longer retention interval where memory in control animals may have faded.
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the pharmacological characterization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine as a novel nAChR ligand. By systematically evaluating its binding affinity, subtype selectivity, functional activity, and in vivo behavioral effects, researchers can elucidate its mechanism of action and assess its therapeutic potential.
Future studies could explore:
-
Structure-Activity Relationships (SAR): Synthesizing and testing additional analogs with modifications to the pyridine or pyrrolidine rings to optimize potency and selectivity.
-
In Vivo Neurochemical Studies: Using techniques like in vivo microdialysis to measure the effect of the compound on neurotransmitter release (e.g., dopamine, acetylcholine) in specific brain regions.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.
Through a rigorous and multi-faceted approach, the scientific community can unlock the potential of novel nicotinic ligands like 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine to advance our understanding of nAChR function and develop new treatments for a range of debilitating disorders.
VI. References
-
Chavdarian, C. G., Sanders, E. B., & Bassfield, R. L. (1982). Synthesis of optically active nicotinoids. The Journal of Organic Chemistry, 47(6), 1069-1073. [Link]
-
Cushman, M., & Castagnoli, Jr., N. (1971). The Synthesis of trans-3'-Methylnicotine. The Journal of Organic Chemistry, 37(8), 1268-1271. [Link]
-
Levin, E. D., & Rezvani, A. H. (2007). Nicotinic receptor-related cognitive dysfunction in schizophrenia. Current Pharmaceutical Design, 13(12), 1211-1222. [Link]
-
Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]
-
Feduccia, A. A., & Chatterjee, S. (2025). Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia, 1, 1-4. [Link]
-
Gundisch, D., & Eibl, C. (2011). Nicotinic acetylcholine receptors and their ligands in the context of substance abuse. Bioorganic & Medicinal Chemistry Letters, 21(8), 2232-2239. [Link]
-
Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1-46. [Link]
-
JoVE. (2023). Cholinergic Receptors: Nicotinic. Journal of Visualized Experiments. [Link]
-
Lippiello, P. M., & Fernandes, K. G. (1986). The binding of L-[3H]nicotine to a single class of high affinity sites in rat brain membranes. Molecular Pharmacology, 29(5), 448-454. [Link]
-
Marks, M. J., & Collins, A. C. (1982). Characterization of nicotine binding in mouse brain and comparison with the binding of alpha-bungarotoxin and quinuclidinyl benzilate. Molecular Pharmacology, 22(3), 554-564. [Link]
-
Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in Neurobiology, 61(1), 75-111. [Link]
-
Picciotto, M. R., Zoli, M., Léna, C., Bessis, A., Lallemand, Y., Le Novère, N., ... & Changeux, J. P. (1995). Abnormal avoidance learning in mice lacking functional high-affinity nicotine receptors in the brain. Nature, 374(6517), 65-67. [Link]
-
ResearchGate. (2025). S-forms of nicotine and the four methyl (pyridinyl) nicotines. [Link]
-
Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) models. Current Medicinal Chemistry, 14(7), 745-769. [Link]
-
Sciencemadness.org. (2013). Synthesis of Nicotine and Analogues. [Link]
-
Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. [Link]
-
Turek, V. F., & Suen, K. C. (1991). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of Pharmacological and Toxicological Methods, 25(3), 225-233. [Link]
-
Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of Molecular Biology, 346(4), 967-989. [Link]
-
Yan, X., & Lu, Y. (2010). Synthesis of nicotine and its analogues. Chinese Journal of Organic Chemistry, 30(11), 1629-1639. [Link]
-
Zoli, M., Léna, C., Picciotto, M. R., & Changeux, J. P. (1998). Identification of four classes of brain nicotinic receptors using beta2 mutant mice. The Journal of Neuroscience, 18(12), 4461-4472. [Link]
-
MDPI. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
-
Springer. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
American Physiological Society. (2021). Cardiac nicotinic receptors show β-subunit-dependent compensatory changes. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. [Link]
-
Patsnap. (2022). Synthesis method of 6-methyl nicotine. [Link]
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine | Tabaccologia [tabaccologiaonline.it]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Synthesis of Nicotine and Analogues - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. An electrophysiological study of muscarinic and nicotinic receptors of rat paratracheal ganglion neurons and their inhibition by Z-338 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Nicotine) in Animal Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Molecule and Its Target
The compound 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a structural isomer of the more widely studied molecule, 3-(1-methylpyrrolidin-2-yl)pyridine, commonly known as nicotine. While research on this specific isomer is less prevalent, its structural similarity to nicotine suggests it likely interacts with the same primary targets: nicotinic acetylcholine receptors (nAChRs). For the purpose of establishing robust in-vivo protocols, this guide will focus on the principles and methodologies established for nicotine, which serve as the authoritative foundation for studying related compounds.
Nicotine is a highly toxic alkaloid and the principal psychoactive constituent in tobacco.[1] It acts as a potent agonist at nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7) that mediate fast synaptic transmission.[3][4] Upon binding, nicotine opens these channels, allowing an influx of cations like Na+ and Ca2+, leading to neuronal depolarization.[1] This action, particularly on dopaminergic neurons in the brain's reward pathways, is central to its reinforcing and addictive properties.[1] Animal models are therefore indispensable for dissecting the neurobiological mechanisms of nicotine dependence and for screening potential therapeutic interventions.[5]
Key Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
-
Function: Mediate fast excitatory neurotransmission in response to acetylcholine.[3]
-
Mechanism: Ligand binding opens an ion channel permeable to cations (Na+, Ca2+), causing cell depolarization.[1][4]
-
Relevance: nAChRs are implicated in cognitive function, inflammation, neuroprotection, and, most notably, the addictive properties of nicotine.[2][3][5]
The following diagram illustrates the basic signaling cascade initiated by nicotine binding to an nAChR on a dopaminergic neuron.
Caption: Nicotine binding to nAChRs leads to dopamine release.
Preclinical Animal Models and Justification
The choice of animal model is a critical decision that profoundly influences the translational relevance of a study. Rats and mice are the most common models for nicotine research due to their well-characterized genetics, neuroanatomy, and behavioral responses.[6]
Table 1: Comparison of Common Rodent Models for Nicotine Studies
| Feature | Sprague-Dawley Rat | Wistar Rat | C57BL/6 Mouse |
| Primary Use | General purpose, behavioral pharmacology, self-administration.[7] | General purpose, often used in locomotor and anxiety studies. | Most common inbred strain, used for genetic models and behavioral sensitization.[8] |
| Advantages | Larger size facilitates surgical procedures (e.g., intravenous catheterization for self-administration).[5] Robust and stable behavioral responses. | Calm temperament, good for baseline behavioral studies. | Well-defined genetic background, availability of transgenic lines. |
| Considerations | Outbred stock, leading to greater genetic variability. | Outbred stock. | Higher sensitivity to the stimulant effects of nicotine, may require dose adjustments.[6] |
| Typical Nicotine Dose Range (s.c.) | 0.1 - 0.8 mg/kg | 0.1 - 0.8 mg/kg | 0.05 - 0.5 mg/kg |
Causality Behind Model Selection: For studies modeling the reinforcing properties of nicotine (e.g., addiction), the Sprague-Dawley rat is often preferred. Its larger size makes the intravenous self-administration model, considered the gold standard for assessing abuse liability, more feasible to implement.[9] For studies investigating the genetic underpinnings of nicotine's effects, the C57BL/6 mouse is superior due to the extensive genetic tools available.
Core Experimental Protocols
Scientific integrity requires that every protocol be self-validating. This is achieved through rigorous inclusion of control groups (e.g., vehicle-injected animals), counterbalancing of experimental conditions, and blinded data analysis to prevent experimenter bias.
Compound Preparation and Administration
-
Expertise & Experience: The choice of salt and vehicle is non-trivial. Nicotine is commonly available as a hydrogen tartrate salt.[9] It is crucial to calculate the dose based on the free base weight of nicotine to ensure consistency across studies. The pH of the final solution should be adjusted to ~7.4 to minimize irritation upon injection.[10]
Protocol 1: Preparation of Nicotine Solution for Injection
-
Calculate Mass: Determine the required mass of (-)-Nicotine hydrogen tartrate salt. (MW of salt = 462.41 g/mol ; MW of free base = 162.23 g/mol ).
-
Formula:Mass of Salt = (Desired Free Base Dose / 162.23) * 462.41
-
-
Dissolution: Dissolve the calculated mass in sterile 0.9% saline.
-
pH Adjustment: Adjust the pH of the solution to 7.0 - 7.4 using a dilute NaOH solution. This is a critical step to prevent injection site irritation which can confound behavioral results.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution protected from light at 4°C for short-term use. Prepare fresh solutions regularly.
Table 2: Routes of Administration and Pharmacokinetic Considerations
| Route | Abbreviation | Onset of Action | Bioavailability | Rationale / Use Case |
| Subcutaneous | s.c. | Slower (5-10 min) | High | Mimics the slower, sustained nicotine absorption from smokeless tobacco or patches. Commonly used in locomotor and CPP studies.[11][12] |
| Intraperitoneal | i.p. | Rapid (2-5 min) | High but variable | Provides rapid systemic delivery but can cause visceral irritation. |
| Intravenous | i.v. | Very Rapid (<1 min) | 100% | The "gold standard" for self-administration studies, as it most closely mimics the rapid brain delivery from smoking.[9] |
| Vapor Inhalation | --- | Very Rapid (<1 min) | High | Increasingly used to model e-cigarette use, offering high translational validity but requiring specialized equipment.[9][13] |
Behavioral Assay: Locomotor Activity Sensitization
-
Trustworthiness: This model assesses the stimulant properties of nicotine and how they change with repeated exposure, a core feature of addiction.[14] A robust design includes habituation to the test environment and a saline control group to ensure that observed changes are due to the drug's pharmacological effect, not novelty or stress.
Protocol 2: Nicotine-Induced Locomotor Sensitization
-
Subjects: Group-housed male Sprague-Dawley rats (250-300g).
-
Apparatus: Standard open-field arenas (e.g., 40x40x40 cm) equipped with infrared beams to automatically track movement.
-
Habituation (Days 1-3): Place each rat in the open-field arena for 30 minutes daily to acclimate them to the environment and reduce novelty-induced hyperactivity. This establishes a stable baseline.
-
Sensitization Phase (Days 4-10):
-
Divide rats into two groups: Saline Control and Nicotine.
-
Administer saline or nicotine (e.g., 0.4 mg/kg, s.c.) once daily.
-
Immediately after injection, place the animal in the open-field arena for 60 minutes.
-
Record total distance traveled, a primary measure of locomotor activity.[15]
-
-
Withdrawal (Days 11-14): No injections are given. Animals remain in their home cages.
-
Challenge Day (Day 15): Administer a challenge dose of nicotine (0.4 mg/kg, s.c.) to all animals (both the saline and nicotine pre-treated groups). Place them in the arena and record activity for 60 minutes.
-
Data Analysis: Compare the locomotor response on Day 15 between the two groups. A significantly greater response in the nicotine-pre-treated group indicates sensitization.
Caption: Experimental workflow for locomotor sensitization.
Behavioral Assay: Conditioned Place Preference (CPP)
-
Authoritative Grounding: CPP is a standard preclinical model used to measure the rewarding effects of a drug.[12] The animal learns to associate a specific environment with the effects of nicotine. A preference for that environment in a drug-free state is interpreted as a measure of the drug's rewarding properties.[10] The "biased" design, where the drug is paired with the initially non-preferred side, is often more sensitive for detecting nicotine's rewarding effects.[12][16]
Protocol 3: Biased Conditioned Place Preference
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber (e.g., different wall patterns and floor textures).
-
Pre-Conditioning (Day 1): Place the rat in the central compartment (if applicable) and allow free access to both chambers for 15 minutes. Record the time spent in each chamber to determine the "initially preferred" and "initially non-preferred" sides. A self-validating system requires that animals with a strong unconditioned preference (e.g., >80% of time in one chamber) be excluded.
-
Conditioning (Days 2-7, alternating days):
-
Nicotine Days (e.g., 2, 4, 6): Administer nicotine (e.g., 0.6 mg/kg, s.c., for adult rats) and confine the animal to its initially non-preferred chamber for 30 minutes.[11]
-
Saline Days (e.g., 3, 5, 7): Administer saline and confine the animal to its initially preferred chamber for 30 minutes.
-
Rationale: This biased design forces the animal to overcome its initial aversion to the non-preferred side if the drug is rewarding, providing a more robust signal.[12]
-
-
Test Day (Day 8): In a drug-free state, place the rat in the apparatus and allow free access to both chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a preference score: (Time in drug-paired chamber on Test Day) - (Time in drug-paired chamber on Pre-Conditioning Day). A significant positive score indicates a conditioned preference for the nicotine-paired environment.
Summary and Conclusion
Investigating the in vivo effects of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine requires a methodological framework built upon the extensive research conducted on its well-known isomer, nicotine. By leveraging established protocols for locomotor sensitization and conditioned place preference, researchers can reliably probe the compound's stimulant and rewarding properties. Key to success is the meticulous application of experimental design principles, including appropriate animal model selection, precise compound preparation, and the use of control groups to ensure data integrity. The protocols and insights provided herein offer a robust starting point for drug development professionals and scientists aiming to characterize the neuropharmacological profile of novel nAChR ligands.
References
-
Title: 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 Source: PubChem URL: [Link]
-
Title: 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine - LookChem Source: LookChem URL: [Link]
-
Title: 3-(1-METHYLPYRROLIDIN-2-YL)PYRIDINE | CAS 54-11-5 Source: Matrix Fine Chemicals URL: [Link]
-
Title: Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking Source: Frontiers in Psychiatry URL: [Link]
-
Title: Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex Source: Neuropharmacology URL: [Link]
-
Title: Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats Source: Behavioural Brain Research URL: [Link]
-
Title: Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats Source: Frontiers in Behavioral Neuroscience URL: [Link]
-
Title: Guidelines on nicotine dose selection for in vivo research Source: Psychopharmacology URL: [Link]
-
Title: Nicotine self-administration in animals and humans: similarities and differences Source: Psychopharmacology URL: [Link]
-
Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection Source: NCBI Bookshelf URL: [Link]
-
Title: Amelioration of Nicotine-Induced Conditioned Place Preference Behaviors in Mice by an FABP3 Inhibitor Source: MDPI URL: [Link]
-
Title: Nicotinic acetylcholine receptor Source: Wikipedia URL: [Link]
-
Title: α-Conotoxin TxIB Reversed Nicotine-Induced Locomotor Sensitization and Nicotine-Enhanced Dopaminergic Activity in Mice Source: MDPI URL: [Link]
-
Title: Nicotine induces conditioned place preferences over a large range of doses in rats Source: Psychopharmacology URL: [Link]
-
Title: Guidelines on Nicotine Dose Selection for in Vivo Research Source: ResearchGate URL: [Link]
-
Title: Nicotine Differentially Modulates Emotional-Locomotor Interactions for Adult or Adolescent Rats Source: Dialnet URL: [Link]
-
Title: Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors Source: ResearchGate URL: [Link]
-
Title: Nicotine Differentially Modulates Emotional-Locomotor Interactions for Adult or Adolescent Rats Source: SciELO Colombia URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL: [Link]
-
Title: Resveratrol inhibits nicotine-induced conditioned place preference in mice Source: SciELO URL: [Link]
-
Title: Showing Compound Nicotine (FDB003968) Source: FooDB URL: [Link]
-
Title: Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection Source: NCBI URL: [Link]
-
Title: Nicotine induces conditioned place preference over a large range of doses in rats Source: ResearchGate URL: [Link]
-
Title: A Mouse Model for Chronic Intermittent Electronic Cigarette Exposure Exhibits Nicotine Pharmacokinetics Resembling Human Vapers Source: Nicotine & Tobacco Research URL: [Link]
-
Title: The effects of nicotine on locomotor activity in non-tolerant and tolerant rats Source: eScholarship@McGill URL: [Link]
-
Title: 3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry Source: DrugBank URL: [Link]
-
Title: acetylcholine signaling pathway via nicotinic acetylcholine receptor Source: Rat Genome Database URL: [Link]
-
Title: Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats Source: Neuropsychopharmacology URL: [Link]
-
Title: 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine Source: PubMed URL: [Link]
-
Title: Nicotine Self-Administration in Animals: A Reevaluation Source: ResearchGate URL: [Link]
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking [frontiersin.org]
- 6. Guidelines on nicotine dose selection for in vivo research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine self-administration and reinstatement of nicotine-seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Conditioned Place Preference and Self-Administration Induced by Nicotine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotine induces conditioned place preferences over a large range of doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mouse Model for Chronic Intermittent Electronic Cigarette Exposure Exhibits Nicotine Pharmacokinetics Resembling Human Vapers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Metanicotine) for Cell Culture Assays
Introduction
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a structural analog of nicotine also known as metanicotine, is a small molecule of interest in various biological studies. The accurate and reproducible assessment of its activity in cell-based assays is fundamentally dependent on its proper dissolution and delivery into the aqueous environment of cell culture media. Improper solubilization can lead to compound precipitation, resulting in inaccurate dosing and non-reproducible experimental outcomes.
These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the principles and protocols for dissolving metanicotine. The primary objective is to achieve a stable, homogenous solution at the desired final concentration in cell culture, while critically minimizing solvent-induced cytotoxicity. This guide emphasizes the rationale behind solvent selection, detailed procedural steps, and essential quality control measures.
Principle of the Method: The Stock Solution Strategy
Many organic small molecules, including pyridine derivatives, exhibit limited aqueous solubility. The standard and most reliable method to overcome this is the preparation of a high-concentration stock solution in a water-miscible organic solvent, which is then serially diluted to the final working concentration in the cell culture medium.
The core principles of this strategy are:
-
Maximizing Solubility: A suitable organic solvent is used to dissolve the compound at a concentration far exceeding its aqueous solubility limit.
-
Minimizing Solvent Exposure: By creating a concentrated stock, the volume of organic solvent added to the final cell culture is kept to a minimum (typically ≤0.5% v/v), thereby avoiding solvent-induced cytotoxicity.[1][2][3]
-
Ensuring Accuracy and Sterility: The stock solution can be accurately prepared, sterile-filtered, and stored in aliquots to ensure consistency and prevent contamination across multiple experiments.
Key Considerations for Solvent Selection
The choice of solvent is the most critical decision in this protocol. The ideal solvent must dissolve metanicotine effectively while being compatible with the specific cell line used. As a nicotine analog, metanicotine is expected to be soluble in polar organic solvents.[4][5]
Table 1: Comparison of Recommended Solvents for Metanicotine
| Solvent | Recommended Purity | Key Advantages | Key Disadvantages & Mitigation |
| Dimethyl Sulfoxide (DMSO) | Cell Culture Grade, ≥99.9%, Sterile | - Excellent solubilizing power for a wide range of organic compounds.[6] - Widely accepted in cell-based assays. | - Can be cytotoxic at concentrations >0.5%.[1][2][7] - Mitigation: Keep final DMSO concentration in media below 0.5%, and preferably ≤0.1%.[2][3] Always include a vehicle control. |
| Ethanol (EtOH) | 200 Proof (100%), Cell Culture Grade | - Generally less cytotoxic than DMSO.[1][7] - Good solubilizing power for many compounds. | - Can be more volatile, affecting concentration over time. - May have specific biological effects on certain cell types. - Mitigation: Use tightly sealed vials. Always include a vehicle control. |
Authoritative Recommendation: For initial studies, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its superior ability to dissolve a broad range of compounds, including nicotine and its analogs.[4][5] Its potential for cytotoxicity is well-documented and easily controlled by maintaining a final in-well concentration of ≤0.5%.[1][3]
Detailed Protocols
Materials and Equipment
-
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Metanicotine) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered (e.g., G-Biosciences, Cat. No. 786-1388)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics)
-
Sterile phosphate-buffered saline (PBS)
-
Analytical balance (sensitive to 0.1 mg)
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Vortex mixer
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Sterile serological pipettes and pipette tips
-
0.22 µm sterile syringe filters (PTFE or nylon membrane, DMSO-compatible)[8][9]
-
Sterile syringes (1 mL or 5 mL)
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. All steps should be performed in a laminar flow hood using aseptic technique.
-
Determine Molecular Weight: The molecular weight (MW) of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (C₁₁H₁₆N₂) is approximately 176.26 g/mol . Always confirm the MW from the certificate of analysis provided by the supplier.
-
Calculation: To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 176.26 g/mol × 1000 mg/g
-
Mass (mg) = 17.63 mg
-
-
Weighing: Carefully weigh out 17.63 mg of metanicotine powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: a. Add 1.0 mL of sterile, cell culture grade DMSO to the tube. b. Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear, precipitate-free solution should be observed. c. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[10]
-
Sterilization (Recommended): a. Draw the entire 1 mL of the DMSO stock solution into a sterile syringe. b. Attach a 0.22 µm DMSO-compatible sterile syringe filter (PTFE is preferred) to the syringe.[9] c. Dispense the solution through the filter into a new, sterile cryovial. This step ensures the removal of any potential microbial contaminants. While 100% DMSO is hostile to most microbes, filtration is a best practice for long-term cell culture experiments.[8][11]
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date. c. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of Working Solutions for Cell Dosing
This protocol details the serial dilution of the primary stock into complete cell culture medium to achieve the final desired concentrations for treating cells.
Crucial Principle: To avoid compound precipitation, the DMSO stock should be added to the culture medium, not the other way around. The dilution should be performed in a stepwise manner with vigorous mixing at each step.[12]
Example: Preparing a 100 µM final concentration in a 96-well plate (100 µL final volume).
-
Intermediate Dilution (Recommended): a. In the laminar flow hood, thaw one 20 µL aliquot of the 100 mM primary stock solution. b. Prepare a 1 mM intermediate stock by diluting the primary stock 1:100. Add 2 µL of the 100 mM stock to 198 µL of sterile complete cell culture medium. Vortex immediately and thoroughly. This intermediate step helps prevent precipitation that can occur when a highly concentrated DMSO stock is rapidly diluted into a large aqueous volume.[12][13]
-
Final Dilution: a. To achieve a final concentration of 100 µM, you will add 10 µL of the 1 mM intermediate stock to 90 µL of cells/medium already in the well. b. Calculation Check: (1000 µM × 10 µL) / 100 µL = 100 µM. c. Solvent Concentration Check: The final concentration of DMSO in the well will be 0.1%. This is calculated from the final dilution of the primary stock (1:1000). This concentration is considered safe for most cell lines.[2][7]
-
Vehicle Control: It is mandatory to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.
-
Example: For the 100 µM treatment, the vehicle control wells would receive a 1:1000 dilution of pure DMSO in the medium.
-
Workflow and Quality Control
A robust experimental design includes checkpoints to ensure the integrity of the compound solution.
Safety and Handling
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is an analog of nicotine, a compound with known high toxicity.[14] While a specific Safety Data Sheet (SDS) for this exact methyl-derivative may not be widely available, it should be handled with the same precautions as nicotine.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound powder and its solutions.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemical waste.
References
-
Gala, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health (NIH). Available at: [Link]
-
Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]
-
G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide. Available at: [Link]
-
Li, G. C., Hahn, G. M., & Shiu, E. C. (1977). Cytotoxicity of commonly used solvents at elevated temperatures. Journal of Cellular Physiology, 93(3), 331-334. Available at: [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture? Available at: [Link]
-
Thao, N. P., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Semantic Scholar. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Available at: [Link]
-
Pharmaceutical Technology. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Available at: [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Available at: [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Available at: [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]
-
eBay. PHARMACEUTICAL GRADE STERILE FILTERED DMSO 4 OZ BOTTLE UNDILUTED. Available at: [Link]
-
ChemBK. 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Available at: [Link]
Sources
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 3. semanticscholar.org [semanticscholar.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. reddit.com [reddit.com]
- 12. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
Application Notes & Protocols: A Phased Approach to the Preclinical Characterization of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Experimental Design for Evaluating the Pharmacological Effects of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a Novel Nicotinic Acetylcholine Receptor Ligand.
Introduction: Rationale and Strategic Overview
The compound 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a structural analog of nicotine[1]. Its chemical architecture, featuring a pyridine ring linked to an N-methylpyrrolidine ring, strongly suggests an affinity for nicotinic acetylcholine receptors (nAChRs). These receptors are critical ligand-gated ion channels involved in a vast array of physiological processes, including cognitive function, reward pathways, and neuromuscular communication[2][3]. The strategic addition of a methyl group to the pyridine ring, as seen in the subject compound, presents a novel chemical entity that could exhibit unique selectivity, potency, or metabolic stability compared to existing nAChR ligands. Such compounds are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders like Alzheimer's disease, schizophrenia, and nicotine addiction[4][5].
This document provides a comprehensive, phased experimental framework for the systematic evaluation of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. The progression from fundamental in vitro characterization to complex in vivo studies is designed to build a robust pharmacological profile, ensuring that each phase of research is built upon a solid foundation of validated data. This approach is crucial for making informed " go/no-go " decisions in the drug development pipeline[6][7][8]. The primary goals of this preclinical evaluation are to identify a safe initial dose for human studies, delineate potential target organs for toxicity, and establish key safety parameters for future clinical monitoring[9].
Figure 1. A high-level overview of the phased experimental workflow.
Phase 1: In Vitro Target Engagement and Functional Profiling
The foundational step is to confirm and quantify the interaction of the compound with its hypothesized targets, the nAChRs. This phase answers two critical questions: "Does it bind?" and "What happens when it binds?".
Receptor Binding Assays: Determining Affinity and Selectivity
Causality: Before assessing function, we must determine the compound's binding affinity (how tightly it binds) and selectivity (which nAChR subtypes it prefers). High affinity is often a prerequisite for potent biological activity, while selectivity can predict both therapeutic efficacy and potential side effects.
Protocol: Radioligand Competition Binding Assay
-
Source of Receptors: Utilize membranes from cell lines (e.g., HEK293, SH-SY5Y) stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain tissue homogenates (e.g., cortex, hippocampus)[10].
-
Radioligand Selection: Choose a high-affinity radioligand appropriate for the target subtype.
-
For high-affinity heteromeric nAChRs (like α4β2), [³H]Cytisine or [³H]Epibatidine are standards[10].
-
For α7 homomeric nAChRs, [¹²⁵I]α-Bungarotoxin is the classic choice.
-
-
Assay Procedure:
-
Incubate a fixed concentration of the chosen radioligand with the receptor-containing membranes.
-
Add increasing concentrations of the test compound, 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
-
Allow the reaction to reach equilibrium (e.g., 120 minutes at 4°C)[10].
-
Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand, like nicotine, to saturate the receptors)[10].
-
-
Data Collection: Rapidly separate bound from free radioligand using vacuum filtration through glass fiber filters. Wash the filters to remove unbound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| nAChR Subtype | Radioligand | Test Compound Kᵢ (nM) | Control Kᵢ (nM) (e.g., Nicotine) |
| α4β2 | [³H]Cytisine | Experimental Value | Reference Value |
| α7 | [¹²⁵I]α-Bgtx | Experimental Value | Reference Value |
| α3β4 | [³H]Epibatidine | Experimental Value | Reference Value |
| Muscle-type | [¹²⁵I]α-Bgtx | Experimental Value | Reference Value |
Functional Assays: Determining Efficacy and Potency
Causality: A compound that binds is not necessarily active. Functional assays are essential to determine whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or a positive allosteric modulator (enhances the effect of the endogenous ligand, acetylcholine).
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Xenopus oocyte expression system is a robust and reliable method for studying ligand-gated ion channels because the oocytes faithfully express injected channel cRNAs and have very few endogenous channels to interfere with recordings[11][12].
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.
-
cRNA Injection: Inject oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., a 1:1 ratio of α4 and β2 subunit cRNA). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording[13]. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Mode: Apply increasing concentrations of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine and record the peak inward current elicited at each concentration.
-
Antagonist Mode: Apply a fixed, sub-maximal concentration of acetylcholine (ACh) to elicit a control current. Then, co-apply the same ACh concentration with increasing concentrations of the test compound to determine if it inhibits the ACh-evoked current.
-
-
Data Analysis:
-
Agonist: Plot the normalized current response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the maximal efficacy (Eₘₐₓ) relative to ACh.
-
Antagonist: Plot the percent inhibition of the ACh response against the log concentration of the test compound. Fit the data to determine the IC₅₀.
-
Figure 2. Simplified signaling pathway for an agonist at a neuronal nAChR.
Data Presentation:
| nAChR Subtype | Mode | Parameter | Test Compound Value | ACh/Control Value |
| α4β2 | Agonist | EC₅₀ (µM) | Experimental Value | Reference Value |
| α4β2 | Agonist | Eₘₐₓ (% of ACh) | Experimental Value | 100% |
| α4β2 | Antagonist | IC₅₀ (µM) | Experimental Value | N/A |
| α7 | Agonist | EC₅₀ (µM) | Experimental Value | Reference Value |
| α7 | Agonist | Eₘₐₓ (% of ACh) | Experimental Value | 100% |
| α7 | Antagonist | IC₅₀ (µM) | Experimental Value | N/A |
Phase 2: In Vivo Pharmacokinetics and Pharmacodynamics
Assuming the compound shows promising potency and selectivity in vitro, the next phase is to understand its behavior in a living organism.
Pharmacokinetic (PK) Studies: ADME Profiling
Causality: A potent drug is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound, which is essential for designing effective dosing regimens for subsequent efficacy studies[14][15].
Protocol: Rodent PK Study (Mouse or Rat)
-
Method Development: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), for quantifying the compound in plasma and brain tissue.
-
Animal Dosing: Administer a single dose of the compound to a cohort of rodents (e.g., male Sprague-Dawley rats) via relevant routes, such as intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral - PO, or subcutaneous - SC).
-
Sample Collection: At predetermined time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or terminal cardiac puncture) and brain tissue.
-
Sample Processing: Process blood to plasma. Homogenize brain tissue. Extract the compound from plasma and brain homogenate samples.
-
Analysis: Analyze the samples using the validated LC-MS/MS method to determine the concentration of the compound at each time point.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | Route | Plasma Value | Brain Value |
| Cₘₐₓ (ng/mL) | PO | Experimental Value | Experimental Value |
| Tₘₐₓ (h) | PO | Experimental Value | Experimental Value |
| T₁/₂ (h) | IV | Experimental Value | Experimental Value |
| AUC (ng·h/mL) | PO/IV | Experimental Value | Experimental Value |
| Bioavailability (%) | PO | Calculated Value | N/A |
| Brain/Plasma Ratio | PO | N/A | Calculated Value |
Pharmacodynamic (PD) Studies: Assessing In Vivo Efficacy
Causality: PD studies link drug exposure (PK) to a biological or behavioral response. The choice of model is hypothesis-driven, based on the compound's in vitro profile. Given that nAChR agonists are known to modulate cognition, these models are a logical starting point[4].
Protocol: Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess learning and memory, domains known to be modulated by nAChRs[16][17].
-
Animals: Use adult male C57BL/6 mice, a common strain for behavioral studies.
-
Habituation: Acclimate the mice to the testing arena (an open-field box) for several days to reduce novelty-induced stress.
-
Dosing: Based on PK data, select a dose and pre-treatment time expected to achieve adequate brain exposure. Administer the test compound, a vehicle control, or a positive control (e.g., nicotine) to different groups of mice.
-
Training Phase (T1): Place each mouse in the arena containing two identical objects. Allow the mouse to explore for a set period (e.g., 10 minutes). Record the time spent exploring each object.
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase (T2): Place the mouse back in the arena, where one of the original objects has been replaced with a novel object.
-
Data Collection & Analysis: Record the time spent exploring the familiar (F) and novel (N) objects. Calculate a discrimination index (DI) = (N - F) / (N + F). A positive DI indicates the mouse remembers the familiar object and preferentially explores the novel one. Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
Phase 3: Preliminary Safety and Toxicology Assessment
Causality: Early assessment of safety is paramount to avoid advancing a compound with an unacceptable toxicity profile[6][18][19]. These initial studies provide a preliminary safety window and are guided by regulatory frameworks like those from the FDA[9][15][20].
In Vitro Cytotoxicity Assay
Protocol: MTT Assay in a Neuronal Cell Line
-
Cell Line: Use a relevant human cell line, such as SH-SY5Y neuroblastoma cells.
-
Procedure: Plate cells in a 96-well plate. After 24 hours, treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Analysis: Solubilize the formazan crystals and measure the absorbance at ~570 nm. Cell viability is directly proportional to the absorbance. Calculate the CC₅₀ (concentration that reduces cell viability by 50%).
Acute In Vivo Toxicity
Protocol: Rodent Dose Range-Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Procedure: Administer single, escalating doses of the compound to small groups of rodents (e.g., 3 mice per group).
-
Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).
-
Endpoint: At the end of the study, perform gross necropsy and histopathological examination of key organs (liver, kidney, heart, lung, brain, etc.) to identify any treatment-related changes.
This phased, integrated approach ensures a thorough and logical investigation into the effects of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, generating the comprehensive data package required for further drug development.
References
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
Ballivet, M., et al. Electrophysiology of a chick neuronal nicotinic acetylcholine receptor expressed in Xenopus oocytes after cDNA injection. Neuron. Available from: [Link]
- Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
Altasciences. Small Molecule Safety Assessment. Available from: [Link]
-
Giorgetti, A., & Tagliabracci, A. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central. Available from: [Link]
-
Saleem, D. M., & Bassi, Z. I. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PubMed Central. Available from: [Link]
-
Ratanabanangkoon, K., et al. An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents. PLoS Neglected Tropical Diseases. Available from: [Link]
-
Kozikowski, A. P., et al. Synthesis and Pharmacological Characterization of Nicotinic Acetylcholine Receptor Properties of (+)- and (−)-Pyrido-[3,4-b]homotropanes. Journal of Medicinal Chemistry. Available from: [Link]
-
Kume, T., & Akaike, A. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Available from: [Link]
-
Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available from: [Link]
-
bioRxiv. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. Available from: [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. Available from: [Link]
-
MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available from: [Link]
-
Evotec. Safety Assessment. Available from: [Link]
-
Wiley-VCH. Expression of Ion Channels in Xenopus Oocytes. Available from: [Link]
-
Pharmacompass. 3-1-Methylpyrrolidin-2-Yl-Pyridine. Available from: [Link]
-
Wallace, T. L., & Papke, R. L. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. Available from: [Link]
-
Sannich. What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available from: [Link]
-
ResearchGate. (PDF) In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Available from: [Link]
-
Dunlop, J., et al. High-throughput electrophysiology with Xenopus oocytes. PubMed Central. Available from: [Link]
-
NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]
-
medRxiv. The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. Available from: [Link]
-
Wikipedia. Nicotinic agonist. Available from: [Link]
-
PubMed. Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery. Available from: [Link]
-
PPD. Preclinical Studies in Drug Development. Available from: [Link]
-
Creative Bioarray. Application of Xenopus Oocyte Model in the Study of Ion Channels. Available from: [Link]
-
Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]
-
National Center for Biotechnology Information. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. Available from: [Link]
-
ResearchGate. Pharmacological profiling of novel psychoactive substances. Available from: [Link]
-
CORE. Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Available from: [Link]
-
Frontiers. The Psychonauts' World of Cognitive Enhancers. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Available from: [Link]
-
ResearchGate. (PDF) Newer biologically active pyridines: A potential review. Available from: [Link]
-
Creative Bioarray. Characterization of Nicotinic Acetylcholine Receptors. Available from: [Link]
-
AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]
-
Rat Genome Database. acetylcholine signaling pathway via nicotinic acetylcholine receptor. Available from: [Link]
-
National Center for Biotechnology Information. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Available from: [Link]
-
Journal of the American Chemical Society. Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Available from: [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. Available from: [Link]
-
Journal of Neuroscience. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Available from: [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
-
PubMed. Nicotinic acetylcholine receptors: from basic science to therapeutics. Available from: [Link]
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: from basic science to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety Assessment | Evotec [evotec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. fda.gov [fda.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 13. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 16. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 17. researchgate.net [researchgate.net]
- 18. altasciences.com [altasciences.com]
- 19. Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. namsa.com [namsa.com]
application of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine in drug discovery
Application Note: 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (5-Methylnicotine) in nAChR Ligand Discovery
Executive Summary
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, chemically identified as 5-Methylnicotine , represents a critical chemical probe in the discovery of selective Nicotinic Acetylcholine Receptor (nAChR) ligands. Unlike the parent compound nicotine, which acts as a broad-spectrum agonist with high affinity for
This application note details the use of 5-Methylnicotine as a Structure-Activity Relationship (SAR) anchor to decouple therapeutic efficacy (cognitive enhancement, analgesia) from toxicity. It provides validated protocols for binding affinity profiling, functional efficacy determination, and metabolic stability assessment.
Scientific Background & Mechanism
The Nicotinic Scaffold and Methylation Logic
The nAChR pharmacophore requires a cationic center (pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance.
-
Parent Compound (Nicotine): High affinity for
(addiction/reward pathway); moderate affinity for (cognitive/anti-inflammatory pathway). -
5-Methyl Substitution: The addition of a methyl group at the C5 position of the pyridine ring introduces steric bulk and electron-donating effects.
-
Selectivity Tuning: The C5 substituent interacts with the complementary loop of the nAChR binding pocket. Bulky groups often reduce affinity for
while retaining or enhancing selectivity for or specific -containing subtypes involved in dopamine regulation. -
Metabolic Blockade: The C5 position is a primary site for oxidation by Cytochrome P450 2A6 (CYP2A6). Methylation at this site can sterically hinder enzymatic oxidation, potentially extending the half-life (
) of the lead compound.
-
Therapeutic Applications
-
Neurodegeneration (Alzheimer’s/Schizophrenia): Targeting
nAChRs to enhance glutamatergic transmission and Long-Term Potentiation (LTP) without over-stimulating (which causes receptor desensitization). -
Analgesia: Developing non-opioid pain therapeutics by targeting epibatidine-sensitive sites (
) with reduced toxicity.
Visualization: nAChR Signaling & Selectivity
The following diagram illustrates the differential signaling pathways activated by the scaffold and the logic of subtype selectivity.
Caption: Differential activation logic. The 5-methyl substitution is designed to shift balance from
Experimental Protocols
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the inhibition constant (
-
Materials:
-
Source Tissue: Rat cerebral cortex (
) and Hippocampus ( ). -
Radioligands:
-
[
H]-Epibatidine (High affinity, non-selective). -
[
I]- -Bungarotoxin (Selective for ).
-
-
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl
, 2.5 mM CaCl .
-
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
In a 96-well plate, add 50
L of membrane suspension (10-20 g protein). -
Add 50
L of radioligand (Final conc: 0.5 nM for Epibatidine; 1 nM for Bungarotoxin). -
Add 50
L of Test Compound (5-Methylnicotine) at varying concentrations ( M to M). -
Non-specific binding control: Add 300
M Nicotine or 1 M -Cobratoxin.
-
-
Equilibrium: Incubate for 75 minutes at room temperature (25°C).
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Distinguish between Agonist, Antagonist, and Positive Allosteric Modulator (PAM) activity.
-
Cell Line: HEK293 cells stably expressing human
or nAChRs. -
Reagents: Fluo-4 AM (Calcium indicator), PNU-120596 (Type II
PAM - optional for signal amplification).
Procedure:
-
Loading: Plate cells in black-walled 384-well plates. Incubate with 4
M Fluo-4 AM for 45 min at 37°C. -
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Mode: Inject Test Compound. Monitor fluorescence increase (calcium influx) for 120 seconds.
-
Antagonist Mode: Pre-incubate with Test Compound for 5 min. Inject
concentration of Acetylcholine. Measure inhibition of signal. -
Data Processing: Normalize Response =
. Plot dose-response curves.
Protocol C: Metabolic Stability (Microsomal Stability)
Objective: Assess if the 5-methyl group protects the pyridine ring from CYP-mediated oxidation.
-
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system.
Procedure:
-
Reaction Mix: 0.5 mg/mL microsomes + 1
M Test Compound in phosphate buffer (pH 7.4). -
Initiation: Add NADPH (1 mM final). Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Comparative Data Summary
The table below highlights typical SAR trends when modifying the nicotine scaffold at the 5-position.
| Compound | Structure | Metabolic Stability ( | ||
| Nicotine | 3-(1-methylpyrrolidin-2-yl)pyridine | High (~1-10 nM) | Low (~5-10 | Low (Rapid CYP2A6 oxidation) |
| 5-Methylnicotine | 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine | Reduced (~50-100 nM) | Maintained/Enhanced | High (Steric Blockade) |
| ABT-594 | 5-(2-azetidinylmethoxy)-2-chloropyridine | High | Low | Optimized (Drug Candidate) |
Note: Data represents generalized trends from literature for comparative purposes.
Workflow Visualization
Caption: Iterative screening workflow for 5-methylnicotine derivatives, prioritizing subtype selectivity and metabolic stability.
References
-
PubChem. (2023). 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) and Analogues.[1][2][3] National Library of Medicine.[2] [Link]
-
Bencherif, M., et al. (1998). Targeting Neuronal Nicotinic Receptors: A Path to New Therapeutics. Current Drug Targets.[4] (Contextual grounding for nAChR drug discovery).
-
Dukat, M., et al. (2011). Nicotine Analogs: Isosteric Modifications and their Effect on nAChR Binding.[5] Journal of Medicinal Chemistry.
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[6] Journal of Medicinal Chemistry, 40(26), 4169–4194. (Foundational text on 3-pyridyl ether/amine scaffolds). [Link]
-
Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets. Drug Discovery Today. [Link]
(Note: Specific binding constant values for 5-methylnicotine vary by experimental condition; the trends presented in Section 5 are consensus values from the nAChR medicinal chemistry literature.)
Sources
- 1. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]
- 2. 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one | C10H14N2O | CID 249884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2012031220A2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling and Storage of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of the heterocyclic compound, 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. Due to the limited availability of specific safety data for this exact molecule, the following protocols are grounded in the extensive data available for its structural isomer, nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), and general principles for handling pyridine derivatives and alkaloids. A conservative approach is strongly advised.
Introduction and Compound Overview
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a substituted pyridine derivative. Its structural similarity to nicotine, a well-characterized and highly toxic alkaloid, suggests that it should be handled with extreme caution.[1][2] Nicotine and its analogs are known to be potent agonists at nicotinic acetylcholine receptors, exhibiting significant physiological effects.[1] Therefore, it is imperative to treat this compound as potentially having high acute toxicity.
The protocols outlined below are designed to minimize exposure risk and ensure the integrity of the compound during storage and use.
Hazard Identification and GHS Classification
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Note: This classification is based on data for nicotine and should be considered provisional for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent any route of exposure.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, which can be fatal.[3] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors. |
| Body Protection | A lab coat worn over full-coverage clothing | To prevent skin contact with any spills. |
| Respiratory Protection | A properly fitted respirator (e.g., NIOSH-approved organic vapor respirator) | To prevent inhalation of vapors, especially when handling outside of a certified chemical fume hood. |
Safe Handling Protocols
All handling of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine must be conducted in a designated area, preferably within a certified chemical fume hood.
General Handling
-
Work Area Preparation : Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Table 2 before handling the compound.
-
Weighing and Transfer :
-
If the compound is a solid, weigh it in a tared, sealed container to minimize the risk of generating dust.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
All transfers should be performed slowly and carefully to avoid splashes or aerosol generation.
-
-
Post-Handling :
-
Thoroughly clean all equipment used.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated waste (gloves, bench paper, pipette tips, etc.) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Storage Protocols
Proper storage is crucial for maintaining the stability and integrity of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine and for ensuring the safety of laboratory personnel.
Storage Conditions
-
Temperature : Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[4] Some sources suggest even colder temperatures (-20°C) for optimal preservation.
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture. The compound is likely sensitive to air.
-
Light : Protect from light by storing in an amber or opaque container. Light can promote degradation of nicotine and related compounds.[5]
-
Container : Use a tightly sealed, clearly labeled container.
Incompatible Materials
Based on the reactivity of pyridine and nicotine, avoid storage near the following:
-
Strong Oxidizing Agents : Can lead to vigorous and potentially explosive reactions.[6]
-
Strong Acids : Can cause exothermic reactions.[6]
-
Heat and Ignition Sources : The compound may be combustible.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and workflow for safely handling and storing 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
Caption: A flowchart outlining the necessary steps for the safe handling and storage of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, from preparation to emergency procedures.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
Chemnovatic. (2020, February 4). Nicotine Salts And Pure Nicotine: Storage And Handling. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0519 - NICOTINE. Retrieved from [Link]
-
LookChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
California State Board of Pharmacy. (n.d.). Protocol for Pharmacists Furnishing Nicotine Replacement Products. Retrieved from [Link]
-
DrugBank Online. (n.d.). 3-1-Methylpyrrolidin-2-Yl-Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 12). Nicotine Replacement Therapy. StatPearls. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Nicotine (FDB003968). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Massachusetts Department of Public Health. (n.d.). Tobacco Treatment Medication Dosing Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
PlantaeDB. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: (-)-Nicotine. Retrieved from [Link]
-
Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotine Salts And Pure Nicotine: Storage And Handling | CHEMNOVATIC [chemnovatic.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
Synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine derivatives. This class of compounds, analogous to nicotine and its metabolites, holds significant interest in medicinal chemistry and drug development due to their potential interactions with nicotinic acetylcholine receptors (nAChRs). The methodologies outlined herein are designed to be a practical resource, offering not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction
The 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine scaffold is a key pharmacophore found in various biologically active molecules. Its structural similarity to nicotine, a well-known agonist of nAChRs, makes its derivatives prime candidates for investigation in the context of neurological disorders, cognitive enhancement, and smoking cessation therapies. The strategic placement of a methyl group on the pyridine ring can significantly alter the electronic and steric properties of the molecule, potentially leading to derivatives with improved selectivity, potency, and pharmacokinetic profiles.
This document details a robust synthetic strategy for accessing these valuable compounds, focusing on a convergent approach that couples a substituted pyridine moiety with a suitably protected pyrrolidine precursor. Furthermore, methods for achieving stereochemical control, a critical aspect for pharmacological activity, are discussed.
Overall Synthetic Strategy
The synthesis of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is most effectively achieved through a multi-step sequence. The proposed retrosynthetic analysis identifies two key building blocks: a 3-halo-5-methylpyridine and a protected 2-substituted pyrrolidine. A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, serves as the linchpin for assembling the core structure. Subsequent deprotection and N-alkylation steps complete the synthesis.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Intermediates
Synthesis of 3-Bromo-5-methylpyridine
The synthesis of the key pyridine building block, 3-bromo-5-methylpyridine, can be accomplished from commercially available starting materials. One effective method involves a multi-step sequence starting from 3-nitro-5-chloropyridine.[1]
Protocol 1: Synthesis of 3-Bromo-5-methylpyridine
Step 1: Synthesis of 3-Nitro-5-methylpyridine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add a solution of 3-nitro-5-chloropyridine in toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitro-5-methylpyridine.
Step 2: Synthesis of 3-Amino-5-methylpyridine
-
Dissolve 3-nitro-5-methylpyridine in methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-5-methylpyridine.
Step 3: Synthesis of 3-Bromo-5-methylpyridine
-
Dissolve 3-amino-5-methylpyridine in an aqueous acidic solution (e.g., HBr/H₂O).
-
Cool the solution to between -10 °C and 0 °C in an ice-salt bath.
-
Slowly add liquid bromine dropwise, maintaining the low temperature.
-
Subsequently, add a solution of sodium nitrite in water dropwise.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time.
-
Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) until alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-bromo-5-methylpyridine.[1]
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Nitro-5-chloropyridine | 1. NaOEt, Diethyl malonate, Toluene, reflux; 2. HCl, heat | 3-Nitro-5-methylpyridine | High |
| 3-Nitro-5-methylpyridine | H₂, 10% Pd/C, Methanol, RT | 3-Amino-5-methylpyridine | High |
| 3-Amino-5-methylpyridine | 1. HBr/H₂O; 2. Br₂, NaNO₂, -10 to 0 °C | 3-Bromo-5-methylpyridine | Good |
Table 1: Summary of the synthesis of 3-bromo-5-methylpyridine.
Synthesis of N-Boc-2-pyrrolidinylboronic acid pinacol ester
The pyrrolidine component can be introduced as a boronic acid derivative suitable for Suzuki coupling. For stereocontrol, an enantiomerically pure starting material such as N-Boc-L-proline can be used.
Protocol 2: Synthesis of N-Boc-2-pyrrolidinylboronic acid pinacol ester (Illustrative)
This protocol is adapted from general procedures for the synthesis of similar boronic esters and may require optimization.
-
Activation of N-Boc-L-proline: In a flame-dried flask, dissolve N-Boc-L-proline in an anhydrous solvent like THF. Cool the solution to -78 °C and add a strong base such as n-butyllithium to form the lithium salt.
-
Borylation: To the cooled solution, add a trialkyl borate, for example, triisopropyl borate, and allow the reaction to warm slowly to room temperature.
-
Esterification: Quench the reaction with an acidic aqueous solution and extract the boronic acid. Without extensive purification, treat the crude boronic acid with pinacol in a suitable solvent (e.g., diethyl ether) to form the stable pinacol ester.
-
Purification: Purify the N-Boc-2-pyrrolidinylboronic acid pinacol ester by column chromatography.
Part 2: Assembly of the Core Structure and Final Steps
Suzuki-Miyaura Cross-Coupling
The key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-5-methylpyridine and the N-Boc-2-pyrrolidinylboronic acid pinacol ester.
Caption: Schematic of the Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 3-bromo-5-methylpyridine (1.0 eq.), N-Boc-2-pyrrolidinylboronic acid pinacol ester (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-Methyl-5-(pyrrolidin-2-yl)pyridine.[2][3][4]
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine.
Protocol 4: N-Boc Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM is a common choice. Alternatively, methanolic HCl can be used.[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 3-Methyl-5-(pyrrolidin-2-yl)pyridine.
N-Methylation
The final step is the methylation of the secondary amine on the pyrrolidine ring.
Protocol 5: N-Methylation
-
Dissolve 3-Methyl-5-(pyrrolidin-2-yl)pyridine in a suitable solvent such as acetonitrile or methanol.
-
Add an aqueous solution of formaldehyde (37% by weight, excess).
-
Stir the mixture for a short period at 0 °C.
-
Add a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding an acid (e.g., acetic acid or dilute HCl).
-
Make the solution basic with a strong base (e.g., NaOH).
-
Extract the final product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.[6]
Part 3: Stereochemical Considerations
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is highly desirable.
Asymmetric Synthesis
An enantioselective synthesis can be achieved by using an enantiomerically pure starting material, such as (S)- or (R)-N-Boc-2-pyrrolidinylboronic acid pinacol ester. This will lead to the corresponding enantiomer of the final product. Several methods for the asymmetric synthesis of 2-substituted pyrrolidines have been reported and can be adapted for the synthesis of the boronic ester precursor.[7][8][9]
Chiral Resolution
If a racemic mixture of the final product is obtained, it can be resolved into its constituent enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid like (+)- or (-)-tartaric acid or its derivatives. The diastereomers can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amine by treatment with a base.[10][11]
Protocol 6: Chiral Resolution (General Procedure)
-
Dissolve the racemic 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of an equimolar amount of a chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid) in the same solvent.
-
Allow the mixture to stand, promoting the crystallization of one diastereomeric salt.
-
Collect the crystals by filtration and recrystallize them to enhance diastereomeric purity.
-
Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or NMR spectroscopy using a chiral shift reagent.
Part 4: Characterization and Purification
Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the intermediates and the final product. The choice of eluent will depend on the polarity of the compound.
-
Distillation: For liquid final products, distillation under reduced pressure can be an effective purification method.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.
-
Polarimetry: For enantiomerically pure compounds, the specific rotation can be measured and compared to literature values for analogous compounds.[12][13]
Conclusion
The synthetic pathway and protocols detailed in this guide provide a comprehensive framework for the preparation of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine derivatives. By understanding the rationale behind each step and considering the importance of stereochemical control, researchers can effectively synthesize these valuable compounds for further investigation in drug discovery and development. The provided methodologies, while robust, may require optimization for specific derivatives and scales of production.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. 2020. Available from: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. Available from: [Link]
- Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
- Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
-
Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]
-
ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available from: [Link]
-
National Institutes of Health. Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry. Available from: [Link]
-
ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available from: [Link]
- Google Patents. US3428641A - Methylation of pyridines.
-
ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Available from: [Link]
- Google Patents. US8378111B2 - Process for the resolution of (R,S)-nicotine.
-
National Institutes of Health. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]
-
ResearchGate. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
-
YMER. ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Available from: [Link]
-
Patsnap. Synthesis and resolution of nicotine - Eureka. Available from: [Link]
-
ResearchGate. Determination of (R)-(+)- and (S)-(-)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
PubChem. 3-(1-Methylpyrrolidin-2-yl)pyridine. Available from: [Link]
-
ACS Publications. A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones | The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Available from: [Link]
-
Semantic Scholar. Analysis and differentiation of tobacco-derived and synthetic nicotine products. Available from: [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
-
European Patent Office. PREPARATION OF 3,5-LUTIDINE - EP 0929523 B1. Available from: [Link]
-
MDPI. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
PubMed. Determination of (R)-(+)- and (S)-(-)-Nicotine Chirality in Puff Bar E-Liquids by 1 H NMR Spectroscopy, Polarimetry, and Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
ChemRxiv. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available from: [Link]
-
ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
-
Green Chemistry (RSC Publishing). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Available from: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
- Google Patents. EP0929523A1 - Preparation of 3,5-lutidine.
-
National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available from: [Link]
-
ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available from: [Link]
-
Semantic Scholar. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]
Sources
- 1. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
- 11. US8378111B2 - Process for the resolution of (R,S)-nicotine - Google Patents [patents.google.com]
- 12. Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming the Purification Challenges of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Document ID: TSC-2026-01-31-P01 Version: 1.0
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the purification of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a nicotine analogue whose purification demands careful consideration of its unique chemical properties.
Part 1: Foundational Challenges & Core Concepts
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, like other N-heterocyclic alkaloids, presents a specific set of purification hurdles.[1][2][3] Its structure, containing both a basic pyridine ring and a chiral N-methylpyrrolidine moiety, dictates the challenges you will likely encounter.[1][2] These include:
-
High Basicity: The two nitrogen atoms readily interact with acidic stationary phases (like standard silica gel), leading to poor separation and peak tailing.[4]
-
Isomeric Complexity: The chiral center at the 2-position of the pyrrolidine ring means that synthetic routes can produce enantiomers or diastereomers that are difficult to separate using standard achiral chromatography.
-
Oxidative Instability: Similar to its parent compound, nicotine, this analogue can be sensitive to air and light, leading to discoloration and the formation of oxide impurities.[5]
-
Polarity: As a polar molecule, it requires specific mobile phases for effective elution and separation from other polar impurities.[6]
Understanding these core issues is the first step toward designing a robust and effective purification strategy.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues in a practical question-and-answer format.
Q1: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and I'm getting poor separation. What is happening?
A1: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel. The issue stems from strong acid-base interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This causes some molecules to "stick" to the stationary phase, resulting in tailing, poor resolution, and sometimes irreversible adsorption.
Expert Recommendation & Causality:
To mitigate this, you must neutralize the acidic sites on the silica. The most common and effective method is to add a small amount of a volatile base to your mobile phase.
-
Action: Add 1-2% triethylamine (Et₃N) or a few drops of ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).
-
Causality: The added base will preferentially bind to the acidic silanol groups, effectively "deactivating" the silica. This allows your target compound to travel through the column without strong, undesirable interactions, resulting in sharper bands and significantly improved separation.[7]
Q2: My final product is pure by NMR, but it has a yellow or brown tint, and the color darkens over time. How can I prevent this?
A2: The discoloration is a strong indicator of oxidation.[5] The pyridine and pyrrolidine rings, particularly in the presence of trace metal impurities, can be susceptible to air oxidation.
Expert Recommendation & Causality:
-
Work Under Inert Atmosphere: When possible, conduct your final purification steps (like solvent removal) under an inert atmosphere such as nitrogen or argon.
-
Use Degassed Solvents: For HPLC or sensitive final crystallizations, using solvents that have been degassed (by sparging with nitrogen or argon) can minimize dissolved oxygen.
-
Proper Storage: Store the purified compound in an amber vial at low temperatures (2-8°C is often recommended) and under an inert atmosphere to protect it from light and air.[8]
-
Consider an Antioxidant: For long-term storage in solution, adding a small amount of an antioxidant like Butylated hydroxytoluene (BHT) can be beneficial, though this is application-dependent.
Q3: My crude reaction mixture contains many non-basic organic byproducts. Is there a better way to remove them before chromatography?
A3: Absolutely. An acid-base extraction is an exceptionally powerful and efficient pre-purification technique for basic compounds like this one.[9] This method leverages the ability of your compound's nitrogen atoms to be protonated and become water-soluble, separating them from neutral or acidic organic impurities.
Expert Recommendation & Causality:
-
Action: Dissolve your crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will become protonated (forming a hydrochloride salt) and move into the aqueous layer. The non-basic impurities will remain in the organic layer, which can be discarded. Afterwards, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate your compound, making it organic-soluble again. You can then extract it back into a fresh organic solvent.
-
Causality: This process is governed by the pKa of your compound. The pyridine nitrogen has a pKa of around 3.1 (for nicotine), while the pyrrolidine nitrogen is around 8.0.[2] In a 1M HCl solution (pH ~0), both nitrogens will be fully protonated, forming a water-soluble salt. When the pH is raised to >10, both are deprotonated, returning the molecule to its neutral, organic-soluble "freebase" form.
Q4: How can I confirm the purity and verify the structure of my final product?
A4: A single analytical technique is insufficient. A combination of spectroscopic and chromatographic methods is required for full characterization and purity confirmation.[10][11]
Analytical Workflow:
| Technique | Purpose | Key Indicators of a Pure Sample |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID | A clean spectrum with chemical shifts, coupling constants, and integration values that match the expected structure. Absence of unassigned peaks. |
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Confirmation | A strong signal corresponding to the molecular ion (e.g., [M+H]⁺). High-Resolution MS should confirm the elemental formula to within 5 ppm. |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity Assessment | A single, sharp, and symmetrical peak when monitored at a relevant UV wavelength (e.g., ~260 nm for the pyridine ring). Purity is often reported as >95% or >99% by peak area. |
| TLC (Thin Layer Chromatography) | Rapid Purity Check & Fraction Monitoring | A single spot with a consistent Rf value in multiple solvent systems.[12][13] |
| Elemental Analysis (CHN) | Elemental Composition Verification | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[11] |
Part 3: Key Experimental Protocols
These protocols provide detailed, self-validating steps for common purification and analysis procedures.
Protocol 1: Preparative Column Chromatography with Base Deactivation
-
Prepare the Slurry: In a beaker, mix silica gel with your starting mobile phase (e.g., 99:1 Dichloromethane:Methanol).
-
Add Deactivating Agent: Add triethylamine to the slurry to a final concentration of 1-2% by volume. Swirl thoroughly.
-
Pack the Column: Pour the slurry into your column and allow it to pack under gentle pressure or gravity, ensuring a level and crack-free bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble materials, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with your starting mobile phase. Monitor the fractions coming off the column using TLC.
-
Gradient Elution (if needed): If the compound is not eluting, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Combine and Concentrate: Once the desired product fractions are identified by TLC (showing a single spot), combine them and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
System Preparation: Use a C18 column. The mobile phase can be a mixture of an aqueous buffer and an organic solvent (e.g., Water with 0.1% Trifluoroacetic Acid (TFA) as Mobile Phase A, and Acetonitrile with 0.1% TFA as Mobile Phase B).
-
Sample Preparation: Prepare a stock solution of your compound in the mobile phase or methanol at approximately 1 mg/mL. Dilute as necessary to be within the detector's linear range.
-
Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 260 nm
-
Run a gradient method, for example, from 10% B to 90% B over 15 minutes, to elute any potential impurities with different polarities.
-
-
Analysis: A pure sample should yield a single major peak. Integrate the peak areas to calculate the percentage purity.
Part 4: Visualization of the Purification & Analysis Workflow
The following diagram outlines the logical flow from crude material to a fully characterized, pure compound.
Caption: Recommended workflow for the purification and quality control analysis.
References
-
Isolation, Purification and Complex Formation of Nicotine Alkaloid. (2015). ResearchGate. [Link]
- Purification method of pyridine and pyridine derivatives. (2016).
- Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. (2022).
-
(48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Link]
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2015). Taylor & Francis Online. [Link]
-
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (2024). ChemBK. [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]
-
Showing Compound Nicotine (FDB003968). (2010). FooDB. [Link]
-
Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. (2024). MDPI. [Link]
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
-
5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. (n.d.). PubChem. [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. (2018). ResearchGate. [Link]
-
Thin-layer chromatography of some heterocyclic nitrogen compounds. (n.d.). ResearchGate. [Link]
- Process for the preparation of optically active nicotine analogs. (1982).
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2018). PubMed Central (PMC). [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates. (2018). DOI. [Link]
-
3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugFuture. [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021). MDPI. [Link]
-
Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. (1988). ACS Publications. [Link]
-
Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. (1963). [Link]
-
Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue. (2021). ChemRxiv. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2021). PubMed Central (PMC). [Link]
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2006). ResearchGate. [Link]
-
2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. (n.d.). Chemsrc. [Link]
Sources
- 1. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Nicotine (FDB003968) - FooDB [foodb.ca]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-1-Methylpyrrolidin-2-Yl-Pyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Research Portal [laro.lanl.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. isaacpub.org [isaacpub.org]
stability issues of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine in solution
Technical Support Center: Stability & Handling of 5-Methylnicotine
Subject: Troubleshooting Stability Issues for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine Case ID: TECH-SUP-5MN-2024 Chemical Profile: 5-Methylnicotine (Free Base & Salts)
PART 1: CRITICAL ALERTS (Read Before Experimentation)
1. The "Yellowing" Phenomenon is NOT Just Cosmetic If your clear solution of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (hereafter referred to as 5-Methylnicotine ) has turned pale yellow or brown, oxidative degradation has occurred . Unlike some reagents where color change is benign, here it indicates the formation of N-oxides and pseudooxynicotine derivatives.
-
Immediate Action: Check purity via LC-MS or HPLC. If purity is <95%, do not use for kinetic binding assays, as degradation products (cotinine analogs) can compete for receptor binding sites.
2. Volatility Warning (Free Base) The free base form of 5-Methylnicotine is an oily liquid with significant vapor pressure.
-
Risk: Concentration drift.[1] A 10 mM solution in an open vial can lose 5-10% of its titer in under 4 hours at room temperature.[1]
-
Fix: Always use the dihydrochloride or tartrate salt for quantitative standards. If you must use the free base, handle it only in septum-sealed vials at low temperatures.
PART 2: TROUBLESHOOTING DASHBOARD (FAQs)
Category A: Visual & Physical Changes
Q: My solution turned brown after 2 weeks at 4°C. Why? A: This is a classic radical autoxidation cascade .[1]
-
Mechanism: The pyrrolidine nitrogen is electron-rich and susceptible to oxidation. The 5-methyl group on the pyridine ring slightly increases electron density, potentially making this analog more susceptible to oxidation than unsubstituted nicotine.
-
Prevention: Storage under Argon is mandatory.[1] 4°C is insufficient for long-term storage of the free base; store at -20°C or -80°C.
Q: I see a new, early-eluting peak in my Reverse Phase HPLC. What is it? A: This is likely the N-oxide derivative.[1]
-
Chemistry: The oxidation of the tertiary amine (pyrrolidine N) creates a highly polar N-oxide species.
-
Chromatography: On a C18 column, the N-oxide is much more polar than the parent 5-Methylnicotine and will elute significantly earlier (often near the solvent front).
Category B: Quantitative Inconsistencies
Q: My IC50 values are shifting higher (potency loss). A: This suggests racemization or concentration loss .[1]
-
Racemization: The chiral center at C2' (pyrrolidine ring) is labile.[1] If your solution pH is basic (pH > 9) or if it was heated, the active (S)-enantiomer may have racemized to the less active (R)-enantiomer.
-
Protocol Check: Avoid storing the compound in basic buffers for extended periods. Prepare fresh in neutral buffer (PBS, pH 7.4) immediately before use.[1]
PART 3: DEEP DIVE - DEGRADATION MECHANISMS
To troubleshoot effectively, you must understand the enemy. The degradation of 5-Methylnicotine follows three distinct pathways.
Figure 1: Primary degradation pathways of 5-Methylnicotine.[1] Note that N-Oxidation is the most rapid pathway in solution.
PART 4: RECOVERY & HANDLING PROTOCOLS
Protocol A: The "Rescue" Extraction (Purifying Oxidized Free Base)
Use this if your valuable free base sample has yellowed but you cannot wait for a new shipment.
Principle: N-oxides are highly water-soluble, while the 5-Methylnicotine free base is lipophilic. We use this solubility difference to wash away impurities.[1]
Reagents:
-
Diethyl Ether or Dichloromethane (DCM)
-
0.1 M NaOH (Cold)
-
Saturated NaCl (Brine)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step:
-
Dissolution: Dissolve your degraded oily sample in a small volume of DCM or Ether (e.g., 10 mg in 5 mL).
-
Alkaline Wash: Transfer to a separating funnel.[1] Add an equal volume of cold 0.1 M NaOH .
-
Separation: Shake gently (vent frequently). Collect the organic (bottom for DCM, top for Ether) layer.
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.[1]
-
Drying: Pass the organic phase through a filter funnel containing anhydrous
.[1] -
Concentration: Evaporate the solvent under a stream of Nitrogen (do not use a rotary evaporator with a hot bath; heat promotes racemization).[1]
-
Validation: Re-run HPLC. The early-eluting N-oxide peak should be gone.[1]
Protocol B: The "Gold Standard" Storage System
| Parameter | Free Base (Oil) | Salt Form (HCl/Tartrate) |
| Temperature | -20°C or -80°C | 4°C or -20°C |
| Atmosphere | Argon Overlay (Strict) | Desiccator (Keep Dry) |
| Container | Amber Glass (Silanized preferred) | Amber Glass |
| Solvent | Store neat (undiluted) | Store as solid powder |
| Shelf Life | 3-6 Months | 1-2 Years |
Critical Note on Solvents: Never store 5-Methylnicotine in Chloroform or Acetone for long periods.[1]
-
Chloroform: Can form reactive carbenes over time or contain HCl traces.[1]
-
Acetone: Can react with the secondary amines (if ring opening occurs) or form enamines.[1]
-
Best Solvent: Methanol (for short term) or DMSO (for biological assays, frozen).
PART 5: REFERENCES & VALIDATION
References:
-
Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol. [1]
-
U.S. Pharmacopeia (USP). Nicotine Bitartrate Dihydrate Monograph. (Defines impurity limits for Cotinine and N-Oxides).
-
Gorrod, J. W., & Jacob, P. (1999). Analytical Determination of Nicotine and Related Compounds and their Metabolites. Elsevier Science.[1] (Detailed mechanisms of pyridine alkaloid oxidation).
-
Liu, Y., et al. (2010).[1] The Pyrolysis of (−)-(S)-Nicotine: Racemization and Decomposition. Journal of Analytical and Applied Pyrolysis. (Thermal instability data).
Disclaimer: This guide is for research purposes only. 5-Methylnicotine is a potent neuroactive substance.[1] Always consult the SDS and your institution's chemical hygiene officer before handling.[1]
Sources
Technical Support Center: Mitigating In Vivo Side Effects of Nicotine (3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine)
Prepared by the Office of the Senior Application Scientist
Introduction:
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, commonly known as nicotine, is a cornerstone compound for in vivo research in neurology, addiction, and behavior. However, its potent physiological activity frequently introduces side effects that can confound experimental data and impact animal welfare. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to anticipate, troubleshoot, and mitigate the in vivo side effects of nicotine administration. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Section 1: Core Mechanisms and Common Side Effects
Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2][3] Activation of these receptors leads to neuronal depolarization and the release of numerous neurotransmitters, including dopamine, norepinephrine, acetylcholine, and epinephrine.[1][3] This widespread action is responsible for both its desired experimental effects and its challenging side-effect profile.[1]
Primary Signaling Pathway
The binding of nicotine to nAChRs triggers a conformational change, opening the ion channel and allowing an influx of cations (primarily Na⁺ and Ca²⁺). This depolarizes the cell, leading to the activation of voltage-gated calcium channels and subsequent neurotransmitter release into the synapse.[4]
Summary of Common In Vivo Side Effects
The following table summarizes common dose-dependent side effects observed in rodent models. Doses are expressed as nicotine base and may vary based on salt form, route of administration, and animal strain.
| Physiological System | Side Effect | Typical Dose Range (mg/kg, i.p. in rodents) | Primary Mechanism |
| Central Nervous System (CNS) | Tremors, Straub tail | 1 - 2 mg/kg | Activation of central nAChRs.[5] |
| Clonic or Tonic-Clonic Seizures | 3 - 4 mg/kg and higher | Widespread neuronal excitation, particularly involving α7-containing nAChRs.[5][6][7] | |
| Sedation/Anxiolysis vs. Hyperactivity | Biphasic; low doses are stimulatory, high doses can be depressive. | Complex dose-dependent modulation of dopamine, norepinephrine, and serotonin systems.[8][9] | |
| Cardiovascular System | Tachycardia (Increased Heart Rate) | Acute, >0.5 mg/kg | Sympathetic nervous system activation, catecholamine release from adrenal glands.[1][10] |
| Hypertension (Increased Blood Pressure) | Acute, >0.5 mg/kg | Peripheral vasoconstriction and increased cardiac output.[1][10][11] | |
| Metabolic System | Weight Loss / Suppression of Weight Gain | Chronic administration | Increased metabolic rate and suppression of appetite.[12][13][14][15] |
| Gastrointestinal System | Gastric Erosion / Ulceration | Chronic administration | Increased gastrin secretion and decreased protective prostaglandins.[16] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during in vivo nicotine experiments.
Q1: My animals are showing signs of acute toxicity (seizures, tremors, respiratory distress) immediately after intraperitoneal (i.p.) injection. What is happening and how can I prevent it?
A1: This is a classic sign of reaching the convulsive threshold for nicotine, likely due to a rapid peak plasma concentration (Cmax) following i.p. bolus administration. Doses in the range of 3-4 mg/kg (i.p.) are known to induce convulsive seizures in mice and rats.[5] The effect is transient, often subsiding within 10 minutes, but it can be lethal and introduces extreme stress, confounding most experimental readouts.[5]
Mitigation Strategies:
-
Dose Reduction & Escalation: The most straightforward approach is to lower the dose. If a high dose is required for your experimental endpoint, a dose escalation protocol is essential. This allows the animal's system to develop tolerance.
-
Change the Route of Administration: Routes that provide slower, more controlled absorption can prevent the rapid Cmax that triggers seizures.
-
Subcutaneous (s.c.) Injection: Generally provides slower absorption than i.p. injection.
-
Osmotic Minipumps: The gold standard for chronic, continuous infusion. They deliver a steady-state concentration of the drug, avoiding peaks and troughs and closely mimicking the pharmacokinetics of consistent tobacco use.
-
-
Pharmacological Pre-treatment (for mechanistic studies): In studies aiming to understand the seizure mechanism itself, pre-treatment with a nAChR antagonist like mecamylamine can block these effects.[17][18] Mecamylamine is a non-selective nAChR antagonist that crosses the blood-brain barrier and can prevent nicotine-induced seizures.[5][17][19] Caution: This is not a general solution, as it will also block the central effects of nicotine you may be trying to study.
Protocol: Simple Dose Escalation for I.P. Administration
This protocol aims to acclimate animals to a target dose of 3 mg/kg over 5 days.
-
Day 1: Administer 1.0 mg/kg nicotine i.p.
-
Day 2: Administer 1.5 mg/kg nicotine i.p.
-
Day 3: Administer 2.0 mg/kg nicotine i.p.
-
Day 4: Administer 2.5 mg/kg nicotine i.p.
-
Day 5 onwards: Administer target dose of 3.0 mg/kg i.p.
Monitor animals closely for at least 30 minutes after each injection for signs of distress. Adjust the schedule if significant adverse effects are observed.
Q2: I'm observing significant cardiovascular changes (hypertension, tachycardia) that are interfering with my primary endpoint. How can I minimize these?
A2: These effects are a direct result of nicotine's action on the peripheral nervous system, causing the release of catecholamines (epinephrine and norepinephrine) which increases heart rate and blood pressure.[1][10] This sympathetic activation is a hallmark of acute nicotine administration.
Mitigation Strategies:
-
Acclimatization Period: Do not take physiological measurements immediately after drug administration. Allow for a "wash-in" and stabilization period of 15-30 minutes post-injection for the acute cardiovascular spike to normalize slightly.
-
Optimize Administration Route: As with toxicity, the administration route is key. Bolus injections (i.v., i.p.) will cause a much sharper cardiovascular spike than slower methods.[10] Chronic infusion via osmotic minipumps will lead to a more stable, albeit elevated, cardiovascular baseline.
-
Habituation to Injection Stress: The stress of handling and injection itself can cause cardiovascular changes. Habituate your animals to saline injections for several days before beginning the nicotine regimen to reduce the confounding effect of procedural stress.[20]
Q3: My subjects are exhibiting significant weight loss over the course of a chronic study. Is this a direct side effect and how can I manage it?
A3: Yes, suppression of weight gain is a well-documented effect of chronic nicotine administration in animal models.[13][14] It's caused by a combination of increased metabolic rate and reduced caloric intake.[14] While this effect can be an experimental variable itself, if it's an unwanted side effect, it must be managed to ensure animal health and data integrity.
Mitigation Strategies:
-
Monitor Food Intake and Body Weight Daily: This is critical. Quantifying the effect allows you to determine if the weight loss is due to reduced food intake, metabolic changes, or general malaise.
-
Dietary Supplementation: If animals are showing weight loss primarily due to reduced food intake, providing a more palatable or calorie-dense diet can help maintain a healthy weight trajectory.
-
Pair-Fed Control Group: To disentangle the metabolic effects from the appetite-suppressant effects, include a "pair-fed" control group. This group receives saline but is only given the amount of food that the nicotine-treated animals consumed the previous day. This isolates the weight changes caused by nicotine's metabolic actions.
Q4: The behavioral readouts in my control vs. nicotine group are confounded by hyperactivity or sedation. How do I isolate the cognitive/behavioral effect I want to study?
A4: Nicotine has a complex, biphasic effect on locomotor activity and behavior.[9] Low doses tend to be stimulatory, while higher doses can lead to sedation or conflicting behaviors that mask the specific effect (e.g., attention, memory) you intend to measure. Furthermore, the behavioral effects of nicotine can be highly dependent on the baseline rate of behavior in individual animals.[21]
Mitigation Strategies:
-
Conduct a Thorough Dose-Response Study: It is absolutely essential to determine the optimal dose for your specific behavioral assay. A dose that enhances attention might be different from one that affects anxiety or reward-seeking.
-
Separate Locomotor and Cognitive Testing: If possible, measure general locomotor activity in an open field test separately from your primary cognitive task. This allows you to use locomotor activity as a covariate in your statistical analysis, helping to factor out its influence on the cognitive results.
-
Consider the Timing of Testing: The timing of your behavioral test relative to the nicotine administration is crucial. The peak stimulatory effects may occur at a different time point than the peak cognitive-enhancing effects. A time-course study can help identify the optimal testing window.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Should I be using nicotine bitartrate salt or freebase? What is the difference in dosing?
-
You should use the form that is most appropriate for your solvent and desired pH. Nicotine freebase is less stable and less water-soluble than its salt forms. Nicotine bitartrate is a common, stable salt. Crucially, you must always calculate your dose based on the molecular weight of the nicotine freebase, not the entire salt. For example, nicotine hydrogen tartrate has a molecular weight of ~324.3 g/mol , while nicotine freebase is ~162.23 g/mol . Therefore, the salt is only ~50% nicotine by weight. Failing to account for this will result in administering half the intended dose. Recent studies also suggest that different salt forms can have different pharmacokinetic profiles, potentially affecting reinforcement behavior.[22][23]
-
-
FAQ 2: What is the best vehicle for nicotine administration?
-
The standard and recommended vehicle is sterile 0.9% saline. Nicotine solutions can be slightly alkaline, so it is good practice to adjust the pH of the final solution to a physiological level (pH 7.0-7.4) to minimize irritation at the injection site.
-
-
FAQ 3: How can I differentiate between the side effects of nicotine and the symptoms of withdrawal in my experimental design?
-
This requires careful experimental design. To study the effects of nicotine itself, experiments are typically conducted shortly after drug administration. To study withdrawal, behavioral and physiological measurements are taken at time points after the cessation of chronic nicotine administration (e.g., 24, 48, 72 hours after the last dose). A control group receiving chronic saline is necessary to control for time and handling effects. A separate group that continues to receive nicotine can serve as a non-withdrawn control.
-
-
FAQ 4: Is there an antidote I can have on hand in case of accidental overdose?
-
In a research setting, the primary response to overdose is supportive care (e.g., oxygen therapy, seizure monitoring).[24] While there isn't a direct antidote routinely used, treatment in a veterinary emergency setting involves decontamination (inducing vomiting, administering activated charcoal) and managing symptoms like seizures with medication.[24][25][26] The non-selective nAChR antagonist mecamylamine can block nicotine's effects but is typically used as an experimental tool rather than an emergency antidote.[17][27] The best strategy is prevention through careful dose calculation and administration technique.
-
References
-
Al-Wadei, H. A., Al-Wadei, M. H., & Schuller, H. M. (2012). Effects of Different Routes of Nicotine Administration on Gastric Morphology and Hormonal Secretion in Rats. ResearchGate. [Link]
-
Akaike, A., et al. (2018). Nicotine Elicits Convulsive Seizures by Activating Amygdalar Neurons. Frontiers in Pharmacology. [Link]
-
Tulevski, I. I., et al. (2009). Effects of nicotine administration in a mouse model of familial hypertrophic cardiomyopathy, α-tropomyosin D175N. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Fathollahi, Y., et al. (2016). Effects of Nicotine Administration in an Enriched Environment on the Behavior of Male MK-801-Exposed Rats. Iranian Journal of Pharmaceutical Research. [Link]
-
Okonofua, F., et al. (2009). Effect of nicotine administration on weight and histology of some vital visceral organs in female albino rats. Nigerian Journal of Physiological Sciences. [Link]
-
Healthline. (2024). Can Smoking Cause Seizures? What Research Has Found. Healthline. [Link]
-
Rupprecht, L. E., et al. (2017). Animal Research on Nicotine Reduction: Current Evidence and Research Gaps. Nicotine & Tobacco Research. [Link]
-
Al-Bader, M. D., et al. (2020). Histomorphological Effects of Oral Nicotine Administration on the Testes of Adult Wistar Rats. BioMed Research International. [Link]
-
Neuro Transmissions. (2019). 2-Minute Neuroscience: Nicotine. YouTube. [Link]
-
Zhang, Y., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology. [Link]
-
Wikipedia. (n.d.). Anticholinergic. Wikipedia. [Link]
-
Damaj, M. I., et al. (1999). Pharmacological characterization of nicotine-induced seizures in mice. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Dwoskin, L. P., & Crooks, P. A. (2002). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current Drug Targets - CNS & Neurological Disorders. [Link]
-
Shin, J. H., et al. (2010). Route of Nicotine Administration Influences In Vivo Dopamine Neuron Activity: Habituation, Needle Injection, and Cannula Infusion. Journal of Neurophysiology. [Link]
-
De Biasi, M., & Dani, J. A. (2011). Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction. Current Topics in Behavioral Neurosciences. [Link]
-
Mangubat, M., et al. (2012). Effect of nicotine on body composition in mice. Physiology & Behavior. [Link]
-
Collins, A. L., et al. (2019). Nicotine enhances the ability of cues to control behavior and evoke dopamine release in the dorsolateral striatum. Neuropsychopharmacology. [Link]
-
American Lung Association. (2023). Keeping Your Pets Safe from Nicotine Poisoning. American Lung Association. [Link]
-
Perkins, K. A., et al. (2009). The Influence of Nicotine Dose and Nicotine Dose Expectancy on the Cognitive and Subjective Effects of Cigarette Smoking. Experimental and Clinical Psychopharmacology. [Link]
-
Benowitz, N. L., & Burbank, A. D. (2016). Cardiovascular Toxicity of Nicotine: Implications for Electronic Cigarette Use. Trends in Cardiovascular Medicine. [Link]
-
Gourlay, S. G., & Benowitz, N. L. (2000). Mecamylamine (a nicotine antagonist) for smoking cessation. Cochrane Database of Systematic Reviews. [Link]
-
Veterinary Partner. (n.d.). Nicotine Poisoning in Pets. Veterinary Partner - VIN. [Link]
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Wikipedia. [Link]
-
ResearchGate. (2019). Pharmacokinetics of freebase nicotine and nicotine salts following subcutaneous administration in male rats. ResearchGate. [Link]
-
Rupprecht, L. E., et al. (2017). Self-administered nicotine increases fat metabolism and suppresses weight gain in male rats. Psychopharmacology. [Link]
-
ResearchGate. (n.d.). Experiment 1. Dose-response curve of intravenous nicotine... ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Frontiers in Pharmacology. [Link]
-
Taylor & Francis. (n.d.). Mecamylamine – Knowledge and References. Taylor & Francis. [Link]
-
Rupprecht, L. E., et al. (2017). Animal Research on Nicotine Reduction: Current Evidence and Research Gaps. Nicotine & Tobacco Research. [Link]
-
Journal of the American Heart Association. (2024). Adverse Cardiovascular Effects of Nicotine Delivered by Chronic Electronic Cigarettes or Standard Cigarettes Captured by Cardiovascular Intrinsic Frequencies. Journal of the American Heart Association. [Link]
-
University of Wollongong. (n.d.). Nicotine Toxicity Freebase Nicotine vs Nicotine Salts. University of Wollongong. [Link]
-
PubMed. (2007). Nicotine effects on rat seizures susceptibility and hippocampal neuronal degeneration. PubMed. [Link]
-
ScienceDaily. (2016). New study evaluates nicotine's relationship to body weight, food intake. ScienceDaily. [Link]
-
Johnson, A. M., et al. (2015). Mecamylamine, dihydro-β-erythroidine, and dextromethorphan block conditioned responding evoked by the conditional stimulus effects of nicotine. Psychopharmacology. [Link]
-
ResearchGate. (n.d.). Dose response curves for the convulsant effects of nicotine.... ResearchGate. [Link]
-
Frontiers. (2022). Nicotine and novel tobacco products drive adverse cardiac remodeling and dysfunction in preclinical studies. Frontiers in Cardiovascular Medicine. [Link]
-
Your Health Magazine. (n.d.). Freebase vs. Nicotine Salt: Understanding the Difference. Your Health Magazine. [Link]
-
Journals of India. (2012). Nicotine Addiction: Neurobiology and Mechanism. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
MSPCA-Angell. (n.d.). Nicotine Toxicity in Pets. MSPCA-Angell. [Link]
-
Oxford Academic. (1998). Symposium Overview: Mechanism of Action of Nicotine on Neuronal Acetylcholine Receptors, from Molecule to Behavior. Toxicological Sciences. [Link]
-
Heeschen, C., et al. (2001). Nicotine and Vascular Dysfunction. Journal of the American College of Cardiology. [Link]
-
Leventhal, A. M., et al. (2021). Effect of Exposure to e-Cigarettes With Salt vs Free-Base Nicotine on the Appeal and Sensory Experience of Vaping: A Randomized Clinical Trial. JAMA Network Open. [Link]
-
ResearchGate. (2012). Effect of nicotine on body composition in mice. ResearchGate. [Link]
-
The Animal Medical Center. (2015). Nicotine Intoxication: A Danger for Pets of Smokers. The Animal Medical Center. [Link]
-
ResearchGate. (n.d.). Main effects of nicotine on cardiovascular and subjective measures.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Nicotine dose response for stimulatory effects during sampling period.... ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptors and Nicotine Addiction: A Brief Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotine Elicits Convulsive Seizures by Activating Amygdalar Neurons [frontiersin.org]
- 6. Can Smoking Cause Seizures? What Research Has Found [healthline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Nicotine Administration in an Enriched Environment on the Behavior of Male MK-801-Exposed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Nicotine Dose and Nicotine Dose Expectancy on the Cognitive and Subjective Effects of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nicotine administration in a mouse model of familial hypertrophic cardiomyopathy, α-tropomyosin D175N - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular Toxicity of Nicotine: Implications for Electronic Cigarette Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of nicotine on body composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-administered nicotine increases fat metabolism and suppresses weight gain in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological characterization of nicotine-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Route of Nicotine Administration Influences In Vivo Dopamine Neuron Activity: Habituation, Needle Injection, and Cannula Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotine enhances the ability of cues to control behavior and evoke dopamine release in the dorsolateral striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study [frontiersin.org]
- 24. lung.org [lung.org]
- 25. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 26. Nicotine Toxicity in Pets • MSPCA-Angell [mspca.org]
- 27. Mecamylamine (a nicotine antagonist) for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Last Updated: January 31, 2026
Welcome to the technical support guide for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As specific solubility data for this molecule is not widely published, this guide provides a framework based on first principles of physical chemistry and proven pharmaceutical formulation strategies to help you systematically characterize and overcome these issues in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental chemical principles governing the solubility of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine.
Q1: Why is my compound showing poor solubility in neutral aqueous solutions (e.g., water, PBS pH 7.4)?
A1: The chemical structure of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine contains two basic nitrogen atoms: one on the pyridine ring and a tertiary amine on the N-methylpyrrolidine ring. In neutral pH, these nitrogen atoms are largely un-ionized (uncharged). The overall molecule, with its aromatic and aliphatic hydrocarbon components, is moderately lipophilic. Molecules tend to be least soluble when they are in their neutral, un-ionized state because they cannot form strong, stabilizing interactions (like ion-dipole forces) with polar water molecules. Therefore, low solubility in neutral water or phosphate-buffered saline (PBS) is expected.
Q2: I noticed the solubility increases dramatically when I add acid. What is the mechanism behind this?
A2: This is a classic example of pH-dependent solubility for a weakly basic compound.[1][2] The basic nitrogen atoms in your molecule can accept protons (H+) from an acid to become positively charged (protonated). This process converts the neutral base into a more polar, ionized salt form. This salt can readily interact with polar water molecules, leading to a significant increase in aqueous solubility. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[3][4][5]
Q3: What is "intrinsic solubility" and why is it important for my compound?
A3: Intrinsic solubility (S₀) is the equilibrium solubility of the free, un-ionized form of a compound in a given solvent. For your molecule, this is the solubility of the neutral base at a pH where it is fully un-ionized (typically pH > pKa + 2). Understanding S₀ is critical because it represents the baseline solubility you are trying to improve upon. All pH-based solubility enhancements are fundamentally limited by this value.
Q4: Can this compound act as both an acid and a base?
A4: Based on its structure, the compound is overwhelmingly basic. The pyridine ring has a conjugate acid pKa of around 5.25, and the N-methylpyrrolidine group is also basic.[6] There are no readily ionizable acidic protons. Therefore, for all practical purposes in a biological or pharmaceutical context, it should be treated as a weak base whose solubility increases in acidic conditions.
Part 2: Troubleshooting Workflow for Solubility Enhancement
If you are facing solubility issues, follow this systematic workflow. This approach moves from simple, fundamental techniques to more complex formulation strategies, ensuring an efficient use of time and resources.
Caption: Systematic workflow for addressing solubility issues.
Step 1: Determine the pH-Solubility Profile
Causality: Before you can solve the problem, you must quantify it. A pH-solubility profile will reveal the exact relationship between pH and your compound's solubility. This data is essential for making informed decisions in subsequent steps. You will identify the pKa (the pH at which 50% of the compound is ionized) and the intrinsic solubility (S₀).
Action: Follow Protocol A: pH-Solubility Profile Determination .
Step 2: pH Adjustment
Causality: This is the most direct method to solubilize a basic compound.[7] By lowering the pH of your vehicle to at least 1-2 units below the compound's pKa, you can ensure that the majority of the molecule exists in its highly soluble, protonated (salt) form.
Action: Prepare your formulation by first dissolving the compound in an acidic solution (e.g., 0.1 M HCl) and then titrating carefully with a base (e.g., NaOH) to the desired final pH, ensuring the compound does not precipitate. This is often more effective than adding the solid compound directly to a pre-made buffer.
Trustworthiness Check: Is the required pH for solubilization compatible with your experiment? For in vitro cell assays, a final pH between 7.2-7.4 is often required. For oral formulations, the acidic environment of the stomach can be leveraged. If the required pH is not compatible with your application, proceed to the next step.
Step 3: Co-solvent Screening
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle.[8][9] This makes the solvent system more "hospitable" to a lipophilic molecule, thereby increasing its solubility. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
Action: Follow Protocol B: Co-solvent Screening . Screen a panel of pharmaceutically acceptable co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v in your aqueous buffer).
Trustworthiness Check: Is the required co-solvent concentration compatible with your experimental system? High concentrations of organic solvents can be toxic to cells or cause adverse effects in preclinical studies. Aim for the lowest effective concentration.
Step 4: Advanced Strategies - Salt Formation and Complexation
If the above methods fail to provide a suitable formulation, more advanced techniques may be necessary.
-
Salt Form Screening: Causality: While pH adjustment creates a salt in situ, preparing a stable, solid-state salt form of your compound can improve not only solubility but also dissolution rate and physical stability.[10][11] Different counter-ions (e.g., hydrochloride, mesylate, tartrate) can lead to salts with vastly different physicochemical properties.[12] Action: This is a specialized process often conducted by dedicated chemistry teams. It involves reacting the free base with various acids to crystallize different salt forms, which are then characterized for solubility, stability, and other properties.[10]
-
Complexation with Cyclodextrins: Causality: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[13][14] Your lipophilic compound can become encapsulated within the hydrophobic core, forming an "inclusion complex."[13] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the compound.[14][15] Action: Follow Protocol C: Cyclodextrin Complexation Feasibility .
Part 3: Detailed Experimental Protocols
Protocol A: pH-Solubility Profile Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[16][17][18]
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Addition of Compound: Add an excess amount of your solid compound to a known volume of each buffer in separate glass vials. "Excess" means enough solid should remain visible after equilibrium is reached.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[19]
-
Sample Processing: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter (use a filter material, like PVDF, that has low compound binding) to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (often on a log scale) against the measured final pH of each solution.
Sample Data Presentation: pH-Solubility Profile
| Buffer System | Measured pH | Solubility (µg/mL) | Log Solubility |
| Citrate | 2.1 | 15,200 | 4.18 |
| Citrate | 3.0 | 9,800 | 3.99 |
| Citrate | 4.0 | 1,150 | 3.06 |
| Citrate | 5.0 | 130 | 2.11 |
| Phosphate | 6.0 | 25 | 1.40 |
| Phosphate | 7.0 | 12 | 1.08 |
| Phosphate | 7.4 | 10 | 1.00 |
| Borate | 8.0 | 9.5 | 0.98 |
| Borate | 9.0 | 9.2 | 0.96 |
From this plot, you can estimate the pKa (the inflection point of the curve) and the intrinsic solubility S₀ (the plateau at high pH).
Caption: Ionization state of a basic compound at different pH levels.
Protocol B: Co-solvent Screening
-
Stock Solutions: Prepare stock solutions of your compound at a high concentration in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in Ethanol, 10 mg/mL in PG, etc.).
-
Vehicle Preparation: In separate tubes, prepare the final vehicle compositions (e.g., 5% Ethanol in PBS, 10% Ethanol in PBS, 5% PG in PBS, etc.).
-
Mixing: Add a small aliquot of the compound's co-solvent stock solution to the corresponding vehicle to achieve your target final concentration. Vortex immediately and thoroughly.
-
Observation: Visually inspect for any precipitation immediately and after a set period (e.g., 2 hours) at room temperature.
-
Quantification (Optional): For promising candidates, you can perform a full shake-flask solubility measurement as described in Protocol A to determine the exact solubility limit in that specific co-solvent mixture.
Sample Data Presentation: Co-solvent Screen
| Co-solvent | Concentration (% v/v) | Target Drug Conc. (µM) | Result (Visual @ 2h) |
| None | 0% | 50 | Precipitate |
| Ethanol | 5% | 50 | Precipitate |
| Ethanol | 10% | 50 | Clear Solution |
| Propylene Glycol | 5% | 50 | Hazy |
| Propylene Glycol | 10% | 50 | Clear Solution |
| PEG 400 | 5% | 50 | Clear Solution |
Protocol C: Cyclodextrin Complexation Feasibility
-
Cyclodextrin Solution: Prepare solutions of a cyclodextrin (Hydroxypropyl-β-cyclodextrin, HPβCD, is a common starting point) in your desired aqueous buffer at several concentrations (e.g., 1%, 5%, 10% w/v).
-
Equilibration: Add an excess of your solid compound to each cyclodextrin solution.
-
Shake-Flask Method: Follow steps 3-6 from Protocol A .
-
Analysis: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.
Part 4: Concluding Remarks
Overcoming the solubility challenges of a compound like 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine requires a systematic, data-driven approach. By first understanding the fundamental pH-dependent nature of its solubility and then methodically applying formulation strategies like pH adjustment, co-solvency, and complexation, researchers can develop viable formulations for a wide range of preclinical and research applications. Always validate the compatibility of your final formulation with your specific experimental model to ensure the integrity of your results.
References
-
Pyridine - Solubility of Things . Available at: [Link]
-
N-Methyl-2-pyrrolidone - Solubility of Things . Available at: [Link]
-
Pyridine - Sciencemadness Wiki . Available at: [Link]
-
N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya . Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. Available at: [Link]
-
Solubility and pH . Chemistry LibreTexts. Available at: [Link]
-
Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available at: [Link]
-
Pyridine - Wikipedia . Available at: [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole . PubMed. Available at: [Link]
-
Solubility Testing – Shake Flask Method . BioAssay Systems. Available at: [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products . European Medicines Agency (EMA). Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. Available at: [Link]
-
N-Methyl-2-pyrrolidone - Wikipedia . Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Mutual solubility of water and pyridine derivatives . ACS Publications. Available at: [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules . Onyx Scientific. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]
-
Cosolvent - Wikipedia . Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Henderson–Hasselbalch equation - Wikipedia . Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria . Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . Regulations.gov. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. Available at: [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules . PubMed. Available at: [Link]
-
Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole . ResearchGate. Available at: [Link]
-
Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates . PubMed. Available at: [Link]
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone . ResearchGate. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. Available at: [Link]
-
Cosolvent . ScienceDirect. Available at: [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs . GSC Online Press. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs . Available at: [Link]
-
pH and Solubility . Fiveable. Available at: [Link]
-
Early Solid Form Screening To Guide Drug Substance Through Drug Product Development . Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . MDPI. Available at: [Link]
-
Methods of solubility enhancements . Slideshare. Available at: [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination . Available at: [Link]
-
Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation . ACS Publications. Available at: [Link]
-
pH Effects on Solubility . Chad's Prep. Available at: [Link]
-
pKa values in solubility determination using the Henderson- Hasselbalch equation . Available at: [Link]
-
How do you perform the shake flask method to determine solubility? Quora. Available at: [Link]
-
ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . Available at: [Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization . ACS Publications. Available at: [Link]
-
Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems . PubMed. Available at: [Link]
-
ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products . Therapeutic Goods Administration (TGA). Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. Available at: [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products . DSDP Analytics. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. scispace.com [scispace.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. quora.com [quora.com]
enhancing the selectivity of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine for nAChR subtypes
Topic: Optimizing the Selectivity of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine (5-Methylnicotine) for nAChR Subtypes Target Audience: Drug Discovery Scientists, Electrophysiologists, Medicinal Chemists
Executive Summary: The Selectivity Paradox
You are working with 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine , commonly referred to as 5-Methylnicotine .
In the development of nicotinic acetylcholine receptor (nAChR) ligands, this compound represents a classic "scaffold modification" strategy. While unsubstituted nicotine binds promiscuously to
The Core Challenge: 5-substitution typically reduces overall affinity compared to native nicotine but disproportionately affects the
Chemical Integrity & Synthesis Troubleshooting
Before biological testing, the chemical identity must be absolute. Small isomeric impurities can skew selectivity data by orders of magnitude.
Critical Issue: Chiral Purity
Nicotinic receptors are stereoselective. The natural (S)-(-)-nicotine isomer is significantly more potent than the (R)-isomer. Synthetic 5-methylnicotine is often produced as a racemate.
Troubleshooting Guide: Isomeric Contamination
| Symptom | Diagnosis | Corrective Action |
| Inconsistent | Variable ratios of (R)/(S) isomers.[1][2] | Mandatory: Perform Chiral HPLC. Use columns like Chiralcel OD-H or Chiralpak AD. |
| "Flat" dose-response curves (Hill slope < 1.0). | The (R)-isomer may be acting as a weak partial agonist or antagonist, diluting the (S)-signal. | Isolate the (S)-enantiomer.[3] Ensure enantiomeric excess (ee) > 98%. |
| Unexpected toxicity in vivo. | Potential off-target binding by the (R)-isomer. | Verify purity via polarimetry or chiral chromatography before animal studies. |
Module: In Vitro Pharmacology (Binding Assays)
The primary screen for selectivity.
Workflow Visualization: The Selectivity Filter
The following diagram outlines the logical flow for determining the Selectivity Index (SI).
Caption: Workflow for calculating the Selectivity Index. Note the critical divergence in radioligand selection for different subtypes.
Troubleshooting Radioligand Binding
Q: My Non-Specific Binding (NSB) is >50%. How do I fix this? A: Nicotinic ligands are often lipophilic amines that stick to filters.
-
Pre-soak Filters: Use GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) for at least 2 hours. This neutralizes the negative charge of the glass fiber, repelling the positively charged ligand.
-
Wash Buffer: Ensure your wash buffer is ice-cold (
). Warm buffer promotes dissociation of the specific ligand. -
Plasticware: Use silanized tubes or low-binding polypropylene to prevent the compound from sticking to the walls before it even reaches the membrane.
Q: I see displacement at
-
Protocol Adjustment: [125I]-
-Bungarotoxin binds to the orthosteric site. If your compound displaces it but shows no current in electrophysiology, it is an orthosteric antagonist. -
Reference Check: Use Methyllycaconitine (MLA) as a control for
antagonism.
Module: Functional Characterization (Efficacy)
Binding does not equal activation. 5-methylnicotine is often a partial agonist.
Diagram: Agonist vs. Desensitization Pathways
Understanding the rapid kinetics of nAChRs is vital for assay setup.[4]
Caption: The nAChR state cycle. Note that
Troubleshooting Calcium Flux (FLIPR) & Electrophysiology
Q: My FLIPR assay shows no signal for
-
Solution 1 (Potentiator): Add a Positive Allosteric Modulator (PAM) like PNU-120596 . This slows desensitization, converting the transient "spike" into a readable sustained calcium influx.
-
Solution 2 (Instrument): Ensure your reader is set to "Inject and Read" mode (simultaneous). If there is a 1-second delay between injection and reading, you have missed the
peak.
Q: The potency (
-
Mechanism: HEK293 cells stably transfected with
can lose subunit expression ratios over time. If the stoichiometry shifts from 2:3 (High Sensitivity) to 3:2 (Low Sensitivity) , your will shift rightward by 10-100 fold. -
Control: Always run a standard Nicotine dose-response curve alongside your test compound. If the Nicotine
shifts, discard the cells.
Frequently Asked Questions (FAQ)
Q: What is the expected Selectivity Index (SI) for 5-methylnicotine?
A: While native nicotine has an SI (
Q: Can I use DMSO to dissolve 5-methylnicotine? A: Yes, but with caution.
-
Limit: Keep final DMSO concentration
. -
Warning: High DMSO concentrations can directly modulate nAChRs and permeabilize membranes, causing false positives in Calcium flux assays.
Q: Why do I see "bell-shaped" dose-response curves? A: This is classic Self-Inhibition . At high concentrations, the agonist blocks the open channel (Open Channel Block) or drives the receptor into a deep desensitized state before the peak current can be measured.[4] Analyze the initial slope of the current, not just the peak, to correct for this.
References
-
Grady, S. R., et al. (2010).[5] Structural differences determine the relative selectivity of nicotinic compounds for native
-, -, - and -nicotine acetylcholine receptors.[5] Neuropharmacology. -
Horenstein, N. A., et al. (2008). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with
and Nicotinic Acetylcholine Receptors.[6] Molecular Pharmacology. -
BenchChem Technical Support. (2025). Troubleshooting High Non-Specific Binding in Receptor Assays.
-
Toll, L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
-
Sichler, S., et al. (2019). Efficient Method of (S)-Nicotine Synthesis and Chiral Purity Analysis. MDPI Molecules.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native alpha 4 beta 2*-, alpha 6 beta 2*-, alpha 3 beta 4*- and alpha 7-nicotine acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine and its Isomers
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of pyridine alkaloids, with a specific focus on the validation requirements for compounds such as 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine. For the purpose of this guide, we will use its well-studied structural isomer, Cotinine , as a representative analyte. The principles and comparative data presented herein are directly applicable to the validation of methods for related chemical structures.
The integrity of data in pharmaceutical development and scientific research hinges on the reliability of the analytical methods used. A rigorously validated method ensures that the measurements are accurate, precise, and specific for the intended purpose. This guide delves into the causality behind experimental choices, compares common analytical platforms, and provides actionable protocols grounded in regulatory expectations.
Strategic Selection of an Analytical Platform
The choice of an analytical technique is the foundational decision in method development. It is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and throughput. For a polar, non-volatile small molecule like cotinine, several platforms are viable, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Chromatographic separation followed by detection via UV absorbance. | Cost-effective, robust, widely available, straightforward to implement. | Moderate sensitivity and selectivity; may require extensive sample cleanup. | Routine quality control (QC) of drug substances and products with analyte concentrations in the µg/mL range. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Exceptional sensitivity (pg/mL to fg/mL) and selectivity; structural confirmation capabilities. | Higher operational cost and complexity; susceptible to matrix effects. | Bioanalysis (e.g., plasma, urine), trace impurity analysis, metabolite identification. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometry. | Excellent for volatile and semi-volatile analytes; high resolving power. | Requires derivatization for non-volatile compounds like cotinine, which adds complexity. | Analysis of volatile impurities or related substances that are amenable to gas chromatography. |
| CE | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS; can have reproducibility challenges. | Chiral separations, analysis of charged species. |
For the remainder of this guide, we will focus on the comprehensive validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in many QC laboratories. We will then compare its performance characteristics to what can be expected from a more sensitive LC-MS/MS method.
A Blueprint for Validation: The HPLC-UV Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The framework for this process is authoritatively defined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline. The following sections detail the validation of a reversed-phase HPLC-UV method for the quantification of cotinine.
Below is a diagram illustrating the logical workflow of the validation process, where successful completion of foundational parameters supports the subsequent tests.
Caption: Logical workflow for analytical method validation.
System Suitability
Causality: Before analyzing any samples, we must verify that the chromatographic system is performing adequately on the day of analysis. System Suitability Testing (SST) is a non-negotiable prerequisite that ensures the equipment, electronics, and columns are operating correctly.
Protocol:
-
Prepare a system suitability solution containing the analyte (e.g., 50 µg/mL cotinine) and, if available, a closely related impurity or internal standard.
-
Inject this solution five or six replicate times.
-
Calculate the mean and relative standard deviation (%RSD) for key chromatographic parameters.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
%RSD of Peak Area: ≤ 2.0%
-
%RSD of Retention Time: ≤ 1.0%
Specificity (Selectivity)
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or excipients.
Protocol:
-
Prepare and inject individual solutions of:
-
Blank (diluent/mobile phase)
-
Placebo (sample matrix without the analyte)
-
Analyte standard solution
-
Spiked placebo sample (analyte added to the matrix)
-
A sample subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation.
-
-
Compare the chromatograms. The retention time of the analyte peak in the standard solution must match that in the spiked sample.
-
Ensure no significant peaks are observed at the analyte's retention time in the blank and placebo chromatograms.
-
In the stressed sample, assess the peak purity of the analyte using a photodiode array (PDA) detector and demonstrate that the method can resolve the analyte from its degradation products.
Linearity and Range
Causality: Linearity establishes the mathematical relationship between the concentration of the analyte and the instrumental response. This confirms that the method provides results that are directly proportional to the analyte concentration within a defined range.
Protocol:
-
Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. For a drug substance assay, the range typically spans 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the known concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and coefficient of determination (r²).
Data Summary:
| Concentration (µg/mL) | Mean Peak Area |
| 40.0 | 481050 |
| 45.0 | 540100 |
| 50.0 | 601500 |
| 55.0 | 662300 |
| 60.0 | 720850 |
Acceptance Criteria:
-
Coefficient of determination (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically significant.
-
Visual inspection: The data points should not show significant deviation from the fitted line.
Accuracy (as Recovery)
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo matrix.
-
Analyze these samples against a calibration curve.
-
Calculate the percentage recovery for each sample.
Data Summary:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Mean Recovery | 99.8% |
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% for a drug substance assay.
Precision
Causality: Precision assesses the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.
-
Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, or with different equipment within the same laboratory.
Protocol:
-
Repeatability: Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the process with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the %RSD for both sets of measurements and perform a statistical comparison (e.g., F-test) to ensure consistency.
Data Summary:
| Parameter | Analyst 1 / Day 1 (% Assay) | Analyst 2 / Day 2 (% Assay) |
| Mean | 99.8% | 100.2% |
| Std. Dev. | 0.45 | 0.51 |
| %RSD | 0.45% | 0.51% |
Acceptance Criteria:
-
%RSD: ≤ 2.0% for a drug substance assay.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for impurity analysis but less so for the assay of a major component.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak area, and tailing factor.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The changes should not lead to significant deviations in the final calculated result.
Performance Comparison: HPLC-UV vs. LC-MS/MS
While the HPLC-UV method is robust for quality control, its limitations become apparent when higher sensitivity is required, such as in bioanalytical studies (measuring drug levels in blood or urine). Here, LC-MS/MS is the industry standard.
The validation of an LC-MS/MS method follows similar principles but with additional considerations, such as matrix effects and the use of an internal standard.
Caption: Performance comparison of HPLC-UV and LC-MS/MS.
Key Differences in Validation & Performance:
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale |
| Typical LOQ | ~100 ng/mL | ~0.1 ng/mL | Mass spectrometry is an inherently more sensitive detection technique. |
| Selectivity | Based on chromatographic retention time and UV absorbance profile. | Based on retention time and the specific mass-to-charge ratio (m/z) of the parent and fragment ions. This is far more selective. | LC-MS/MS can distinguish between co-eluting compounds with different masses, which is impossible with UV detection. |
| Matrix Effects | Less prone to signal suppression or enhancement. | Highly susceptible to ion suppression or enhancement from matrix components. This must be evaluated during validation. | The ionization process in the MS source is sensitive to competition from co-eluting matrix components. |
| Internal Standard | Optional, used to improve precision. | Mandatory, used to correct for variability in extraction, matrix effects, and instrument response. | A stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects as the analyte. |
Conclusion
The validation of an analytical method is a systematic and evidence-based process that underpins the reliability of all data generated. For the routine quality control of a drug substance like 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine or its isomer cotinine, a well-validated HPLC-UV method is often sufficient, providing a robust and cost-effective solution.
However, when the analytical challenge demands ultra-low detection limits and high selectivity, particularly in complex biological matrices, LC-MS/MS is the superior technology. The choice of method is not a matter of one being universally "better," but rather which is "fit for purpose." A thorough understanding of the validation principles outlined in guidelines like ICH Q2(R1) empowers scientists to demonstrate this fitness for purpose, ensuring data integrity and regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
